2-Naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYKYZJUGYBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059078 | |
| Record name | 2-Naphthalenecarboxylic acid | |
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Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals from 95% alcohol; [Merck Index] Colorless solid, almost insoluble in water; [MSDSonline] | |
| Record name | 2-Naphthoic acid | |
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Flash Point |
205 °C | |
| Record name | 2-Naphthoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
93-09-4 | |
| Record name | 2-Naphthoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Naphthoic acid | |
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| Record name | 2-Naphthoic acid | |
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| Record name | 2-Naphthalenecarboxylic acid | |
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| Record name | 2-Naphthalenecarboxylic acid | |
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| Record name | 2-naphthoic acid | |
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| Record name | 2-NAPHTHOIC ACID | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-Naphthoic Acid for Advanced Research
For Immediate Release: A detailed examination of the core chemical, physical, and biological properties of 2-Naphthoic acid, tailored for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of its fundamental characteristics, experimental applications, and involvement in key biological pathways.
Core Properties of this compound
This compound, a naphthalene derivative with a carboxyl group at the second position, serves as a critical building block in organic synthesis and drug discovery. Its rigid, planar structure and fluorescent nature make it a versatile scaffold for developing novel chemical entities.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₈O₂ | [1][2] |
| Molar Mass | 172.18 g/mol | [1][2] |
| Appearance | White to beige crystalline powder or solid | [1][3] |
| Melting Point | 183 - 187 °C | [1][3] |
| Boiling Point | > 300 °C | [1][3] |
| pKa | ~4.17 - 4.2 at 25°C | [1][4] |
| Solubility | Soluble in alcohol, diethyl ether, methanol, and ethyl acetate. Slightly soluble in hot water and very slightly soluble in cold water. | [1][5][6] |
| Flash Point | 205 °C | [1][3] |
| CAS Number | 93-09-4 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.
| Spectrum | Key Features | Citations |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring and a downfield signal for the carboxylic acid proton are observed. | [7][8] |
| ¹³C NMR | Characteristic signals for the carbon atoms of the naphthalene ring and the carbonyl carbon are present. | [7] |
| IR | A strong carbonyl (C=O) stretching band is typically observed around 1680-1700 cm⁻¹. | [9] |
| UV-Vis | Exhibits absorption maxima at approximately 236 nm, 280 nm, and 334 nm in acidic mobile phases. | [10] |
Experimental Protocols
The following sections detail standardized procedures for the synthesis, purification, and common reactions of this compound.
Synthesis of this compound via Haloform Reaction
This protocol describes a common laboratory-scale synthesis from methyl β-naphthyl ketone.[11]
-
Preparation of Hypochlorite Solution: In a 3-liter flask, dissolve 184 g of sodium hydroxide in approximately 300-400 mL of water. Add enough ice to bring the total volume to about 1.5 liters. Pass chlorine gas through the solution while maintaining the temperature below 0°C with a salt-ice bath until the solution is neutral to litmus. Then, add a solution of 34 g of sodium hydroxide in 50 mL of water.[11]
-
Oxidation Reaction: Warm the hypochlorite solution to 55°C in a flask equipped with a thermometer and a stirrer. Add 85 g of methyl β-naphthyl ketone. Stir the mixture vigorously. The temperature will rise exothermically; maintain it at 60–70°C by cooling in an ice bath. After the initial exothermic reaction subsides (30-40 minutes), continue stirring for another 30 minutes.[11]
-
Work-up: Destroy any excess hypochlorite by adding a solution of 50 g of sodium bisulfite in 200 mL of water.[11] After cooling to room temperature, transfer the mixture to a larger beaker and carefully acidify with 200 mL of concentrated hydrochloric acid to precipitate the crude this compound.[11]
-
Purification: Collect the crude acid by filtration on a Büchner funnel, wash with water, and dry. Recrystallize the dried acid from 95% ethanol to obtain pure this compound.[11]
Purification by Recrystallization
This protocol outlines the general procedure for purifying crude this compound.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.[11]
Esterification of this compound
This protocol describes a general Fischer esterification method.
-
Reaction Setup: In a round-bottom flask, suspend this compound in an excess of the desired alcohol (e.g., ethanol), which acts as both reactant and solvent.[12]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[12]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate.[12]
-
Purification: Wash the organic solution sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.[12]
Amide Synthesis from this compound
This protocol details a common method for amide bond formation.
-
Acid Chloride Formation: Convert this compound to its corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Amidation: In a separate flask, dissolve the desired amine in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) and add a non-nucleophilic base like triethylamine. Cool the solution in an ice bath.[13]
-
Reaction: Slowly add the 2-naphthoyl chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[13]
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent, and purify the resulting amide by recrystallization or column chromatography.[13]
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant biological activity, positioning them as interesting scaffolds in drug discovery.
Modulation of NMDA Receptors
This compound and its derivatives have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[4][14] Over-activation of these receptors is implicated in various neurological conditions.[4][14] Structure-activity relationship studies have shown that substitutions on the naphthalene ring, particularly at the 3-position, can influence the inhibitory activity and subtype selectivity of these compounds.[4][14]
Nuclear Receptor Interactions
The this compound scaffold is present in ligands for various nuclear receptors, which are key regulators of gene expression.
-
P2Y₁₄ Receptor Antagonists: Derivatives of 4-phenyl-2-naphthoic acid have been developed as selective antagonists for the P2Y₁₄ receptor, which is involved in inflammatory responses.[15] These antagonists are being explored for their potential therapeutic applications in inflammatory and metabolic diseases.[15]
-
Aryl Hydrocarbon Receptor (AhR) Agonists: Certain hydroxylated and carboxylated naphthoic acids, related to the bacterial metabolite 1,4-dihydroxy-2-naphthoic acid, can act as agonists for the Aryl Hydrocarbon Receptor (AhR).[16] The AhR pathway is involved in regulating responses to environmental stimuli and plays a role in gut immunity.[16]
The general mechanism of action for a ligand-activated nuclear receptor, such as those targeted by this compound derivatives, is depicted below.
Caption: General signaling pathway for a Type II nuclear receptor activated by a this compound derivative.
Experimental and Drug Discovery Workflow
The development of new therapeutic agents based on the this compound scaffold typically follows a structured workflow from initial design to preclinical evaluation.
Caption: A representative workflow for drug discovery based on the this compound scaffold.
References
- 1. Page loading... [guidechem.com]
- 2. CN106431886A - Preparation method of 2-naphthonic acid - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Structure-activity relationships for allosteric NMDA receptor inhibitors based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1867629A2 - Method for producing naphthalene carboxylic acid amide compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure-activity relationships for allosteric NMDA receptor inhibitors based on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Naphthalene-2-Carboxylic Acid
Naphthalene-2-carboxylic acid, also known as 2-naphthoic acid, is an aromatic organic compound with the chemical formula C₁₁H₈O₂. It consists of a naphthalene ring substituted with a carboxylic acid group at the C2 position. This compound serves as a crucial intermediate in organic synthesis, including the production of dyes and plant growth regulators.[1][2] Its structural properties also make it a subject of interest in medicinal chemistry; for instance, it has been identified as a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor. A thorough understanding of its physicochemical properties is fundamental for its application in research and development.
Core Physicochemical Properties
The key physicochemical data for naphthalene-2-carboxylic acid are summarized in the table below, providing a quantitative overview of its fundamental characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₂ | [1][3][4] |
| Molecular Weight | 172.18 g/mol | [1][5][6] |
| Appearance | White to beige crystalline powder or flakes | [1] |
| Melting Point | 185-187 °C | [1] |
| Boiling Point | >300 °C | [1][5] |
| Flash Point | 205 °C | [1][6] |
| Water Solubility | <0.5 g/L (at 20 °C) | [1][7] |
| Solubility (Organic) | Soluble in alcohol, diethyl ether, methanol, ethyl acetate, and DMSO.[1][2][8] Slightly soluble in hot water.[2] | |
| Acid Dissociation Constant (pKa) | 4.17 - 4.2 (at 25 °C) | [1][6][9] |
| Vapor Pressure | 5.63 x 10⁻⁵ mmHg (at 25 °C) | [1] |
| Density | 1.08 g/cm³ | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducing and verifying data. The following sections outline standard experimental protocols relevant to naphthalene-2-carboxylic acid.
Determination of Solubility Class
A systematic approach is used to determine the solubility class of an organic compound, which provides insights into its functional groups and molecular size.[10][11]
Materials:
-
Naphthalene-2-carboxylic acid
-
Micro test tubes
-
Spatula and Pasteur pipette
-
Solvents: Deionized water, 5% NaOH (w/v), 5% NaHCO₃ (w/v), 5% HCl (v/v), concentrated H₂SO₄, diethyl ether.
Procedure:
-
Water Solubility: Place approximately 25 mg of the compound into a micro test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves, it is water-soluble.[10] Given its known properties, naphthalene-2-carboxylic acid will be insoluble.
-
5% NaOH Solubility: To a fresh, water-insoluble sample (25 mg), add 0.75 mL of 5% NaOH solution. Observe for dissolution. Naphthalene-2-carboxylic acid, being a carboxylic acid, will react to form the water-soluble sodium salt (sodium 2-naphthoate) and thus will dissolve.[11]
-
5% NaHCO₃ Solubility: To a fresh, water-insoluble sample (25 mg), add 0.75 mL of 5% NaHCO₃ solution.[10] Carboxylic acids are strong enough to react with sodium bicarbonate, producing CO₂ gas (effervescence) and the soluble sodium salt. This test distinguishes strong acids (like carboxylic acids) from weak acids (like most phenols).[11]
-
5% HCl Solubility: This test is for basic compounds (e.g., amines) and is not relevant for an acidic compound like naphthalene-2-carboxylic acid.[10]
-
Concentrated H₂SO₄ Solubility: Compounds that are insoluble in the other solvents but contain functional groups with oxygen or nitrogen atoms will often dissolve in cold, concentrated sulfuric acid.[11] This test indicates the presence of a functional group.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an acid.[12][13]
Materials:
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized NaOH solution (e.g., 0.1 M)
-
Naphthalene-2-carboxylic acid
-
Suitable solvent (e.g., a water-methanol mixture to ensure solubility)
Procedure:
-
Sample Preparation: Accurately weigh a sample of naphthalene-2-carboxylic acid and dissolve it in a known volume of the chosen solvent in a beaker.
-
Titration Setup: Place the beaker on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH of the acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[12]
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Equivalence Point: Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).[13]
-
pKa Determination: Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point). The pH at the half-equivalence point is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.[12]
Spectroscopic Analysis
Spectroscopic methods provide information about the chemical structure and electronic properties of the molecule.
-
UV-Visible Spectroscopy: The UV-Vis spectrum of naphthalene-2-carboxylic acid is typically measured in a solvent like ethanol or an acidic mobile phase. It shows characteristic absorption maxima that correspond to the electronic transitions within the aromatic naphthalene system.[3] Reported absorption maxima are at 236 nm, 280 nm, and 334 nm.[14] The spectrum can be influenced by the pH of the medium due to the ionization of the carboxylic acid group.[14][15]
-
Infrared (IR) Spectroscopy: An IR spectrum reveals the functional groups present in the molecule. For naphthalene-2-carboxylic acid, key characteristic absorption bands include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), and multiple peaks corresponding to the C=C and C-H bonds of the aromatic naphthalene ring.[6][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the detailed carbon-hydrogen framework. The ¹H NMR spectrum would show distinct signals for the protons on the naphthalene ring, with their chemical shifts and splitting patterns providing information about their positions. A broad singlet far downfield would correspond to the acidic proton of the carboxyl group. The ¹³C NMR spectrum would show signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid.[6]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility class of an organic compound like naphthalene-2-carboxylic acid.
Caption: Workflow for solubility classification of an organic compound.
References
- 1. naphthalene-2-carboxylic acid [chembk.com]
- 2. This compound [chembk.com]
- 3. 2-Naphthalenecarboxylic acid [webbook.nist.gov]
- 4. 2-Naphthalenecarboxylic acid [webbook.nist.gov]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. This compound | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-naphthalenecarboxylic acid - ChemInfo Public [recherche.chemikalieninfo.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. web.williams.edu [web.williams.edu]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 15. Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Naphthalenecarboxylic acid [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical and Biological Properties of 2-Naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) and related physicochemical properties of 2-Naphthoic acid. It also delves into its biological activity as a modulator of N-methyl-D-aspartate (NMDA) receptors, a critical target in drug development. This document includes detailed experimental methodologies and visual representations of key concepts to support advanced research and development.
Core Physicochemical Data: pKa and Dissociation Constant
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, influencing its solubility, membrane permeability, and biological interactions. The pKa of this compound has been determined by various methods, with reported values converging in a narrow range. The dissociation constant (Ka) is derived from the pKa value and provides a direct measure of the acid's strength.
| Parameter | Value | Source |
| pKa | 4.17 (at 25°C) | [1][2] |
| 4.18 | [3] | |
| 4.2 | [4] | |
| Average pKa | 4.18 | |
| Dissociation Constant (Ka) | 6.58 x 10⁻⁵ | Calculated from average pKa |
Note: The dissociation constant (Ka) was calculated using the formula: Ka = 10-pKa.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The following is a detailed protocol for the determination of the pKa of an aromatic carboxylic acid, such as this compound, using potentiometric titration. This method relies on monitoring the pH of a solution of the acid as a standardized base is incrementally added.
I. Materials and Reagents:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers and volumetric flasks
II. Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration.[1] If solubility is an issue, a minimal amount of a co-solvent like ethanol can be used, and the final volume adjusted with deionized water.
-
Add a sufficient amount of KCl to the solution to maintain a constant ionic strength, typically 0.15 M.[1]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions of at least two different pH values (e.g., pH 4.00 and 7.00) to ensure accurate measurements.
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.[1]
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Begin stirring the solution at a constant, gentle rate.
-
Start the titration by adding the standardized 0.1 M NaOH solution from the buret in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point (for this compound, this will be in the basic pH range).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative plot corresponds to the equivalence point.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
-
Logical Workflow for Potentiometric Titration
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Inhibition of GluN2A-Containing N-Methyl-d-Aspartate Receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.mit.edu [web.mit.edu]
An In-depth Technical Guide to the Synthesis of 2-Naphthoic Acid from 2-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-naphthoic acid from 2-methylnaphthalene. This compound is a valuable intermediate in the synthesis of pharmaceuticals, photochemicals, plant growth hormones, and dyes. This document details the prevalent liquid-phase catalytic oxidation method, explores alternative synthetic strategies, and provides detailed experimental protocols and mechanistic insights.
Liquid-Phase Catalytic Oxidation with Co-Mn-Br
The liquid-phase oxidation of 2-methylnaphthalene using a cobalt-manganese-bromide catalyst system in acetic acid is the most common and efficient method for synthesizing this compound. This process is known for its high yield and selectivity.
Reaction Principle and Mechanism
The oxidation proceeds via a free-radical chain mechanism. The Co-Mn-Br catalyst system plays a crucial role in the initiation and propagation of the radical chain reaction. Cobalt and manganese ions cycle between their higher and lower oxidation states (Co(III)/Co(II) and Mn(III)/Mn(II)) to generate radical species that abstract a hydrogen atom from the methyl group of 2-methylnaphthalene. The bromide ions act as a promoter, facilitating the regeneration of the active catalyst species.
The overall reaction is as follows:
A simplified mechanistic pathway is illustrated below. The reaction is initiated by the oxidation of Co(II) to Co(III), which then reacts with bromide to form a bromine radical. This radical abstracts a hydrogen from the methyl group of 2-methylnaphthalene, initiating a radical chain reaction involving oxygen to form the carboxylic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for the Co-Mn-Br catalyzed oxidation of 2-methylnaphthalene to this compound.
Table 1: Effect of Catalyst Composition on Yield [1]
| Co:Mn:Br Molar Ratio | Yield of this compound (%) |
| 1:1:1 | 85 |
| 1:1:2 | 93 |
| 1:1:3 | 88 |
Reaction Conditions: 120°C, 0.6 MPa, 1% catalyst loading, substrate/solvent (acetic acid) weight ratio of 1:6.
Table 2: Effect of Reaction Temperature on Induction and Reaction Time [1]
| Temperature (°C) | Induction Time (min) | Reaction Time (min) |
| 115 | >300 | - |
| 120 | 40 | 120 |
| 130 | 10 | 90 |
Reaction Conditions: Co-Mn-Br (1:1:2), 0.6 MPa.
Table 3: Effect of Reaction Pressure on Yield [1]
| Pressure (MPa) | Yield of this compound (%) |
| 0.2 | Low |
| 0.4 | Moderate |
| 0.6 | 93 |
| 0.8 | Decreased |
Reaction Conditions: 120°C, Co-Mn-Br (1:1:2).
Table 4: Effect of Water Content on Yield [1]
| Water in Acetic Acid (wt%) | Yield of this compound (%) |
| 0 | ~93 |
| 3 | Decreased |
| 5 | Significantly Decreased |
| 7 | No Reaction |
Reaction Conditions: 120°C, 0.6 MPa, Co-Mn-Br (1:1:2).
Detailed Experimental Protocol[1]
The following protocol is a representative procedure for the synthesis of this compound via Co-Mn-Br catalyzed oxidation.
Materials and Equipment:
-
2-Methylnaphthalene
-
Cobalt acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium bromide (NaBr) or Hydrobromic acid (HBr)
-
Glacial acetic acid
-
5% Sodium hydroxide solution
-
5% Hydrochloric acid solution
-
High-pressure stainless-steel autoclave with a stirrer, gas inlet, and temperature and pressure controls
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Charging the Reactor: A high-pressure reactor is charged with 2-methylnaphthalene, glacial acetic acid (typically in a 1:6 weight ratio of substrate to solvent), and the catalyst components (e.g., cobalt acetate, manganese acetate, and sodium bromide in a 1:1:2 molar ratio, with a total catalyst loading of 1% by weight of the 2-methylnaphthalene).
-
Reaction Execution: The reactor is sealed and pressurized with oxygen to the desired reaction pressure (e.g., 0.6 MPa). The mixture is then heated to the reaction temperature (e.g., 120°C) with constant stirring. The reaction progress is monitored by observing the consumption of oxygen.
-
Work-up and Isolation: Once the oxygen consumption ceases, the reactor is cooled to room temperature and the excess pressure is carefully vented. The reaction mixture is filtered to separate the solid product from the liquid phase containing the dissolved catalyst.
-
Purification: The collected solid is washed multiple times with water to remove any residual acetic acid and catalyst. The washed solid is then dissolved in a 5% aqueous sodium hydroxide solution to form the sodium salt of this compound. Any insoluble impurities are removed by filtration. The clear filtrate is then acidified with a 5% hydrochloric acid solution to precipitate the purified this compound.
-
Drying: The precipitated this compound is collected by filtration, washed with water to remove any inorganic salts, and dried to a constant weight.
Alternative Synthetic Methods
While catalytic oxidation is the predominant method, other synthetic routes for the preparation of this compound from 2-methylnaphthalene have been reported. These methods may be suitable for specific applications or laboratory-scale syntheses.
Oxidation with Potassium Permanganate (KMnO₄)
Potassium permanganate is a strong oxidizing agent that can convert the methyl group of 2-methylnaphthalene to a carboxylic acid. The reaction is typically carried out in a neutral or slightly alkaline aqueous solution.
Experimental Protocol Outline:
-
2-methylnaphthalene is suspended in an aqueous solution of potassium permanganate.
-
The mixture is heated under reflux with vigorous stirring for several hours.
-
During the reaction, the purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the reaction is complete, the hot solution is filtered to remove the manganese dioxide.
-
The filtrate is cooled and acidified with a strong acid (e.g., HCl or H₂SO₄) to precipitate the this compound.
-
The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
A patent describes the use of potassium permanganate to reactivate a Co/Mn/Br catalyst system, suggesting its potent oxidizing power in this context.[2]
Oxidation with Chromic Acid or Dichromate Salts
Chromium(VI) reagents, such as chromic acid (H₂CrO₄) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇), in an acidic medium (e.g., sulfuric acid) can also oxidize 2-methylnaphthalene. However, this method is less favored due to the high toxicity and environmental concerns associated with chromium waste.[3]
Experimental Protocol Outline:
-
A solution of sodium or potassium dichromate in aqueous sulfuric acid is prepared.
-
2-methylnaphthalene is added to the oxidizing solution.
-
The mixture is heated and stirred for a specified period.
-
After the reaction, the mixture is cooled, and the product is isolated, often by extraction with an organic solvent.
-
The crude product is then purified, for example, by recrystallization.
Yields for the oxidation of 2-methylnaphthalene with dichromate to produce 2-methyl-1,4-naphthoquinone are reported to be in the range of 35-40%, with this compound being a potential byproduct.[3]
Oxidation with Nitric Acid (HNO₃)
Dilute nitric acid can be used to oxidize the side chain of alkylnaphthalenes. However, controlling the reaction conditions is critical to avoid nitration of the aromatic ring as a significant side reaction.[4]
Experimental Protocol Outline:
-
2-methylnaphthalene is heated with dilute nitric acid under reflux.
-
The reaction time and temperature must be carefully controlled to favor oxidation over nitration.
-
Upon completion, the reaction mixture is cooled, and the precipitated crude this compound is collected.
-
Purification is necessary to remove any nitrated byproducts.
This method is generally less selective and can lead to a mixture of products, making it less synthetically useful compared to catalytic oxidation.[4]
Oxidation with Ozone (O₃)
Ozonolysis can also be employed for the oxidation of 2-methylnaphthalene. In the presence of a catalyst such as cobalt diacetate and sodium bromide in acetic acid, ozone can selectively oxidize the methyl group to form this compound.[5] In the absence of such catalysts, ozone tends to react with the aromatic ring.[5]
Summary and Comparison of Methods
Table 5: Comparison of Synthetic Methods for this compound
| Method | Oxidizing Agent(s) | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Oxidation | O₂, Co-Mn-Br catalyst | 85-93 | High yield and selectivity, catalyst can be recycled, economically viable for large scale. | Requires high pressure and temperature, catalyst can be sensitive to impurities. |
| Permanganate Oxidation | KMnO₄ | Moderate | Readily available and inexpensive oxidant, simple procedure. | Stoichiometric use of reagent, formation of large amounts of MnO₂ waste. |
| Dichromate Oxidation | Na₂Cr₂O₇/H₂SO₄ | Moderate | Powerful oxidizing agent. | Highly toxic and carcinogenic chromium waste, environmental concerns. |
| Nitric Acid Oxidation | HNO₃ | Low to Moderate | Inexpensive reagent. | Low selectivity, risk of aromatic nitration, generation of NOx gases. |
| Ozone Oxidation | O₃, Co/Br catalyst | Moderate | Clean oxidant (byproduct is O₂). | Requires specialized equipment (ozone generator), can be unselective without a catalyst. |
For industrial-scale production and for researchers seeking high yields and purity, the liquid-phase catalytic oxidation with a Co-Mn-Br system is the recommended method for the synthesis of this compound from 2-methylnaphthalene. For laboratory-scale synthesis where simplicity is desired and waste disposal is manageable, potassium permanganate oxidation offers a viable alternative. The use of dichromate and nitric acid is generally discouraged due to safety, environmental, and selectivity issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. US4477380A - Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate - Google Patents [patents.google.com]
- 3. EP0031573B1 - Process for the preparation of 2-methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
- 4. US3405171A - Oxidation of alkylnaphthalenes to naphthalene carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Synthetic Pathways to 2-Naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core established synthetic pathways for the preparation of 2-naphthoic acid, a key intermediate in the synthesis of pharmaceuticals, photochemicals, and other valuable organic compounds. This document provides a comparative analysis of the most common methodologies, detailed experimental protocols, and visual representations of the reaction workflows.
Comparative Overview of Synthetic Pathways
The synthesis of this compound can be achieved through several distinct routes, each with its own advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The following table summarizes the key quantitative data for the most prominent methods.
| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Oxidation of 2-Methylnaphthalene | 2-Methylnaphthalene | Co-Mn-Br catalyst, O₂ | 93 - 95 | > 99 | High yield, cost-effective starting material | Requires high pressure and temperature |
| Grignard Carboxylation | 2-Bromonaphthalene | Mg, CO₂ | 42 - 90 | Variable | Well-established, versatile method | Requires strictly anhydrous conditions |
| Haloform Reaction | 2-Acetylnaphthalene | Sodium hypochlorite | 87 - 88 | High | High yield, mild conditions | Requires precursor synthesis |
| Hydrolysis of 2-Cyanonaphthalene | 2-Cyanonaphthalene | Acid or base | Moderate to High | Variable | Standard transformation | Precursor may not be readily available |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic pathways to this compound.
Oxidation of 2-Methylnaphthalene
This industrial-scale method involves the liquid-phase catalytic oxidation of 2-methylnaphthalene using a cobalt-manganese-bromide catalyst system.
Experimental Protocol:
-
Reaction Setup: A high-pressure reactor is charged with 2-methylnaphthalene, acetic acid (as solvent), cobalt acetate, manganese acetate, and potassium bromide.
-
Catalyst Composition: The molar ratio of Co:Mn:Br is typically maintained at 1:1:2.
-
Reaction Conditions: The reactor is pressurized with oxygen to approximately 0.6 MPa and heated to around 120°C. The reaction is highly sensitive to temperature and pressure, which must be carefully controlled to ensure optimal conversion and selectivity.[1] The reaction progress is monitored by observing oxygen uptake.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered. The solvent is removed under reduced pressure. The resulting solid is washed with water, neutralized with a 5% NaOH solution, and filtered. The filtrate is then acidified with 5% HCl to precipitate the this compound. The product is collected by filtration and dried. A final purification can be achieved by recrystallization.
Grignard Carboxylation of 2-Bromonaphthalene
This classic laboratory method involves the formation of a Grignard reagent from 2-bromonaphthalene, followed by its reaction with carbon dioxide.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A small amount of 2-bromonaphthalene is added to initiate the reaction, which may be facilitated by the addition of a crystal of iodine. The remaining 2-bromonaphthalene, dissolved in anhydrous ether, is then added dropwise at a rate that maintains a gentle reflux.
-
Carboxylation: The Grignard reagent solution is cooled to approximately -7°C in an ice-salt bath. Dry carbon dioxide gas is then bubbled through the vigorously stirred solution, maintaining the temperature below -2°C.[2] The completion of the reaction is indicated by the cessation of the exothermic reaction.
-
Work-up and Purification: The reaction mixture is hydrolyzed by the slow addition of 25% sulfuric acid with cooling. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are then treated with 25% sodium hydroxide solution to extract the sodium salt of this compound. The alkaline solution is heated to remove volatile impurities, cooled, and then acidified with sulfuric acid to precipitate the crude this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization from toluene.
Haloform Reaction of 2-Acetylnaphthalene
This method provides a high-yield synthesis of this compound from 2-acetylnaphthalene, which can be prepared via Friedel-Crafts acylation of naphthalene.
Experimental Protocol:
-
Preparation of Sodium Hypochlorite Solution: Chlorine gas is passed through a cooled (below 0°C) solution of sodium hydroxide in water until the solution is neutral. A further amount of sodium hydroxide solution is then added.
-
Oxidation: The freshly prepared sodium hypochlorite solution is warmed to 55°C. 2-Acetylnaphthalene is added, and the mixture is stirred vigorously. An exothermic reaction occurs, and the temperature is maintained between 60-70°C with cooling as necessary.[3] Stirring is continued for approximately one hour.
-
Work-up and Purification: The reaction mixture is cooled, and any excess hypochlorite is quenched by the addition of sodium bisulfite solution. The mixture is then carefully acidified with concentrated hydrochloric acid to precipitate the crude this compound. The product is collected by filtration, washed with water, and dried. Recrystallization from 95% ethanol affords the pure product.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways described above.
References
Preliminary Investigation of 2-Naphthoic Acid Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation of 2-naphthoic acid derivatives, a class of compounds demonstrating significant potential in drug discovery. The rigid bicyclic structure of this compound serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological entities, including G protein-coupled receptors (GPCRs) and ion channels. This document outlines the synthesis, biological activities, and key experimental protocols for the evaluation of these derivatives, with a focus on their roles as P2Y14 receptor antagonists and NMDA receptor inhibitors.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reactions, leveraging common organic chemistry transformations. A general approach to synthesize derivatives, such as the anti-inflammatory compound Methyl-1-hydroxy-2-naphthoate, starts from commercially available precursors like 1-hydroxy-2-naphthoic acid through esterification.[1] More complex derivatives, particularly those with substitutions on the naphthalene ring, are often constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2]
A representative synthetic workflow for creating substituted this compound derivatives is depicted below. This process typically begins with a brominated naphthalene precursor, which then undergoes a coupling reaction to introduce various aryl or alkyl groups. Subsequent modifications can be made to the carboxylic acid moiety.
Experimental Protocol: Synthesis of Methyl 1-hydroxy-2-naphthoate
This protocol describes the Fischer esterification of 1-hydroxy-2-naphthoic acid to yield Methyl 1-hydroxy-2-naphthoate.[1][2][3][4]
Materials:
-
1-hydroxy-2-naphthoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Activities of this compound Derivatives
Research into this compound derivatives has revealed their potential as modulators of various biological targets, leading to diverse pharmacological effects.
P2Y14 Receptor Antagonism
A significant area of investigation for this compound derivatives is their activity as antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.[5][6] The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, which are released during cellular stress and inflammation.[7] Antagonists of this receptor are therefore promising candidates for anti-inflammatory therapies.[6] One of the most potent and selective antagonists identified is 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN).[8]
Quantitative Data for P2Y14 Receptor Antagonists
| Compound | Assay Type | Target | Activity | Reference |
| PPTN (3) | Fluorescent Binding | hP2Y14R | IC₅₀ = 6.0 nM | [8] |
| MRS4916 (10) | Fluorescent Binding | hP2Y14R | IC₅₀ = 3.69 nM | [9] |
| MRS4917 (11) | Fluorescent Binding | hP2Y14R | IC₅₀ = 2.88 nM | [9] |
| 65 | Fluorescent Binding | hP2Y14R | IC₅₀ = 31.7 nM | [8] |
| 78 | Fluorescent Binding | hP2Y14R | IC₅₀ = 481 nM | [8] |
NMDA Receptor Inhibition
Derivatives of this compound have also been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. Over-activation of NMDA receptors is linked to various neurological conditions, making NMDA receptor antagonists a subject of considerable interest in neuroscience research. Structure-activity relationship studies have shown that substitutions on the this compound scaffold can lead to potent and subtype-selective inhibitors of NMDA receptors. For instance, the addition of a hydroxyl group at the 3-position and further halogen and phenyl substitutions can significantly increase inhibitory activity.
Quantitative Data for NMDA Receptor Inhibitors
| Compound | Target | Activity (IC₅₀) | Reference |
| This compound | GluN1/GluN2A | Low Activity | [7] |
| UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) | GluN1/GluN2A, B, C, D | ~ 2 µM | [7] |
| UBP628 | GluN1/GluN2A | Increased Selectivity | [7] |
| UBP608 | GluN1/GluN2A | Increased Selectivity | [7] |
Anti-inflammatory Activity and Signaling Pathway Modulation
Certain this compound derivatives, such as Methyl-1-hydroxy-2-naphthoate (MHNA), have demonstrated significant anti-inflammatory properties. MHNA has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is mediated through the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK.
Key Experimental Protocols
The following protocols provide a framework for the preliminary investigation of this compound derivatives.
P2Y14 Receptor Antagonist Activity - cAMP Assay
This protocol outlines a method to determine the antagonist activity of this compound derivatives at the P2Y14 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[7][10]
Cell Line: HEK293 cells stably expressing the human P2Y14 receptor (P2Y14-HEK293).
Materials:
-
P2Y14-HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
UDP-glucose (agonist)
-
Test compounds (this compound derivatives)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96- or 384-well microplates
Procedure:
-
Cell Seeding: Seed P2Y14-HEK293 cells into microplates and culture overnight to allow for attachment.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of UDP-glucose (typically EC₅₀ to EC₈₀) to all wells, except for the negative control, to stimulate the P2Y14 receptor. Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable cAMP signal.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Determine the IC₅₀ values for the test compounds by plotting the inhibition of the UDP-glucose-mediated decrease in forskolin-stimulated cAMP levels against the compound concentration.
NMDA Receptor Inhibitor Activity - Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to characterize the inhibitory effects of this compound derivatives on NMDA receptors.[11]
Cell Line: tsA201 cells transiently transfected with cDNAs for specific NMDA receptor subunits (e.g., GluN1 and GluN2A).
Materials:
-
Transfected tsA201 cells
-
External recording solution (containing appropriate ions, e.g., NaCl, KCl, CaCl₂, HEPES)
-
Internal pipette solution (containing appropriate ions, e.g., CsCl, MgCl₂, EGTA, HEPES)
-
NMDA and glycine (agonists)
-
Test compounds (this compound derivatives)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
Procedure:
-
Cell Preparation: Transfer a coverslip with transfected tsA201 cells to the recording chamber of the patch-clamp setup, perfused with the external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a transfected cell (identified, for example, by co-transfection with a fluorescent protein).
-
Agonist Application: Apply a solution containing NMDA and glycine to the cell to elicit an inward current mediated by the NMDA receptors.
-
Compound Application: Co-apply the test compound at various concentrations with the agonists to determine its effect on the NMDA receptor-mediated current.
-
Data Recording: Record the currents in the absence and presence of the test compound.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated currents and calculate the percentage of inhibition caused by the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Experimental and Logical Workflow
The preliminary investigation of this compound derivatives follows a logical progression from synthesis to biological characterization.
References
- 1. METHYL 1-HYDROXY-2-NAPHTHOATE | 948-03-8 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of CAS 93-09-4 and a Key Pharmaceutical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the research applications of the chemical compound associated with CAS number 93-09-4, 2-Naphthoic Acid. Recognizing that compounds with similar structural motifs or applications are often of interest to researchers in drug development, this guide also provides a comprehensive overview of a structurally distinct but highly relevant pharmaceutical intermediate, 4-Methoxy-2-nitroaniline (CAS 96-96-8). The inclusion of the latter is intended to provide a broader context for medicinal chemists and drug discovery professionals, given its significant role in the synthesis of major pharmaceuticals.
Part 1: this compound (CAS 93-09-4): A Scaffold for Neurological and Dermatological Agents
This compound is an aromatic carboxylic acid that has garnered attention in medicinal chemistry as a versatile scaffold for the development of modulators for critical biological targets. Its rigid bicyclic structure provides a foundation for the synthesis of compounds with specific three-dimensional orientations, making it a valuable starting point for structure-activity relationship (SAR) studies.
Research Applications
The primary research applications of this compound in drug development are focused on two main areas: the modulation of N-methyl-D-aspartate (NMDA) receptors and the synthesis of novel retinoids.
NMDA Receptor Allosteric Inhibition: Over-activation of NMDA receptors is implicated in a variety of neurological and neuropsychiatric conditions.[1] this compound and its derivatives have been identified as allosteric, noncompetitive inhibitors of NMDA receptors.[2] These compounds do not bind to the agonist or co-agonist binding sites but rather to a distinct site on the receptor, modulating its function.[2] This mode of action is of significant interest as it may offer a more subtle and potentially safer way to control receptor activity compared to direct channel blockers.[3]
Synthesis of Retinoid Analogs: this compound serves as a key building block in the synthesis of 6-substituted this compound retinoids.[1] These synthetic retinoids are designed to selectively target retinoic acid receptors (RARs), with some derivatives showing selectivity for RARβ and RARγ.[1] Such selectivity is crucial for developing therapeutic agents with improved efficacy and reduced side effects for the treatment of various dermatological and oncological conditions.
Quantitative Data: NMDA Receptor Inhibition
The following table summarizes the inhibitory activity of this compound derivatives on different NMDA receptor subtypes. The IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's response.
| Compound | GluN1/GluN2A IC50 (µM) | GluN1/GluN2B IC50 (µM) | GluN1/GluN2C IC50 (µM) | GluN1/GluN2D IC50 (µM) |
| UBP552 (1,6-dibromo-2-hydroxy-3-naphthoic acid) | ~7 | ~7 | ~3 | ~3 |
| Reference: | [3] | [3] | [3] | [3] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay for NMDA Receptor Inhibition
This protocol outlines the methodology for assessing the inhibitory effect of this compound derivatives on NMDA receptors expressed in Xenopus oocytes.[3]
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject each oocyte with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
- Incubate the oocytes at 16 °C for 2-3 days to allow for receptor expression.[4]
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[5]
- Clamp the membrane potential at a holding potential of -60 mV.
3. Data Acquisition:
- Obtain a stable baseline current.
- Apply a solution containing 10 µM L-glutamate and 10 µM glycine to elicit a steady-state NMDA receptor-mediated current.[3]
- Once a stable response is achieved, co-apply the test compound (e.g., a this compound derivative) at various concentrations along with the agonists.[3]
- Record the inhibition of the agonist-induced current.
- Wash the oocyte with the agonist solution to ensure washout of the test compound.
4. Data Analysis:
- Measure the peak current amplitude in the presence and absence of the test compound.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Construct a dose-response curve and calculate the IC50 value.
Protocol 2: Synthesis of 6-Bromo-2-Naphthoic Acid
This protocol describes a method for the synthesis of 6-bromo-2-naphthoic acid, a key intermediate for certain retinoid analogs.[6]
1. Synthesis of 6-Amino-2-Naphthoic Acid:
- In a reaction vessel, react 6-hydroxy-2-naphthoic acid with ammonia in the presence of a sulfite or bisulfite salt.
- The reaction is typically carried out for 5 to 15 hours.[6]
2. Diazotization:
- Subject the resulting 6-amino-2-naphthoic acid to a diazotization reaction using a standard procedure, for instance, by reacting with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[6]
3. Sandmeyer Reaction:
- React the diazotized compound with copper(I) bromide in the presence of an acid to yield 6-bromo-2-naphthoic acid.[6]
Visualizations
Part 2: 4-Methoxy-2-nitroaniline (CAS 96-96-8): A Versatile Pharmaceutical Building Block
4-Methoxy-2-nitroaniline is an important intermediate in the synthesis of a variety of pharmaceutical compounds.[7] Its substituted aniline structure makes it a versatile precursor for the construction of more complex heterocyclic systems.
Research Applications
Synthesis of Proton Pump Inhibitors: 4-Methoxy-2-nitroaniline is a key starting material in the industrial synthesis of omeprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[7] The synthesis involves a multi-step process where the aniline is transformed into a substituted benzimidazole, which is then coupled with a pyridine moiety.[8]
Synthesis of Antimalarial Drugs: This compound also plays a crucial role in the production of primaquine, an antimalarial drug effective against the dormant liver stages of Plasmodium vivax and Plasmodium ovale. The synthesis typically involves the construction of the quinoline ring system from precursors derived from 4-methoxy-2-nitroaniline.
Anticancer Drug Development: Derivatives of 4-methoxy-2-nitroaniline have been investigated for their potential as anticancer agents. For example, some methoxyflavone analogs, which can be conceptually derived from similar precursors, have shown cytotoxic activity against various cancer cell lines.[9]
Quantitative Data: Anticancer Activity of Related Methoxyflavone Analogs
The following table presents the IC50 values for representative methoxyflavone analogs against different cancer cell lines. While not direct derivatives of 4-methoxy-2-nitroaniline, they share structural motifs and highlight the potential of methoxy-substituted aromatic compounds in cancer research.
| Compound | Cell Line | IC50 (µM) |
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 (Breast Cancer) | 4.9 |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast Cancer) | 3.71 |
| Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-TeMF) | MCF-7 (Breast Cancer) | 0.3 |
| Reference: | [9] |
Experimental Protocols
Protocol 3: Synthesis of 4-Methoxy-2-nitroaniline via Continuous Flow Reactor
This protocol describes a modern and efficient method for the synthesis of 4-methoxy-2-nitroaniline.[10]
1. Acetylation (Reactor I):
- A solution of 4-methoxyaniline in a suitable solvent (e.g., acetic acid) and acetic anhydride are continuously fed into a flow reactor.
- The acetylation reaction proceeds to form 4-methoxyacetanilide.
2. Nitration (Reactor II):
- The output from Reactor I, containing 4-methoxyacetanilide, is mixed with a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) in a second flow reactor.
- The nitration occurs regioselectively to yield 4-methoxy-2-nitroacetanilide.
3. Hydrolysis (Reactor III):
- The nitrated intermediate is then passed into a third reactor where it is hydrolyzed, typically with an aqueous acid or base, to remove the acetyl group.
- This step yields the final product, 4-methoxy-2-nitroaniline.
4. Work-up:
- The reaction mixture is then subjected to post-treatment, which may include neutralization, extraction, and crystallization to isolate the pure product.
Protocol 4: General Procedure for the Synthesis of Omeprazole Sulfide
This protocol outlines a key step in the synthesis of omeprazole, the coupling of the benzimidazole and pyridine moieties.[11]
1. Preparation of the Thiolate:
- Dissolve 5-methoxy-2-mercaptobenzimidazole in a suitable solvent such as ethanol.
- Add a solution of sodium hydroxide to form the sodium thiolate salt.
2. Coupling Reaction:
- To the solution of the thiolate, add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.
- The reaction is typically stirred for several hours at room temperature. A phase transfer catalyst may be used to facilitate the reaction.[12]
3. Isolation:
- After the reaction is complete, the product, omeprazole sulfide, is isolated by extraction with an organic solvent, followed by washing, drying, and concentration.
4. Oxidation:
- The final step to obtain omeprazole is the oxidation of the sulfide to a sulfoxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[8]
Visualizations
References
- 1. Retinoic acid receptor beta,gamma-selective ligands: synthesis and biological activity of 6-substituted this compound retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships for allosteric NMDA receptor inhibitors based on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 7. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]
- 8. scispace.com [scispace.com]
- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 10. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 11. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: 2-Naphthoic Acid as a Versatile Fluorescent Probe
Introduction
2-Naphthoic acid (2-NA) is an aromatic organic compound featuring a naphthalene core functionalized with a carboxylic acid group. The naphthalene moiety provides intrinsic fluorescence, making 2-NA a valuable tool for various spectroscopic applications. Its fluorescence properties are sensitive to the local environment, including polarity, pH, and binding events. The presence of the carboxyl group, which has a ground-state pKa of approximately 4.2, allows for pH-dependent studies and potential interactions with metal ions and biological macromolecules.[1] These characteristics make this compound a versatile, extrinsic fluorescent probe for researchers in biochemistry, materials science, and drug development.
Spectroscopic and Photophysical Properties
The utility of this compound as a fluorescent probe is defined by its photophysical parameters. While some properties are well-documented, others, like the fluorescence quantum yield, may need to be determined experimentally for specific solvent systems.
| Property | Value / Description |
| Chemical Formula | C₁₁H₈O₂ |
| Molar Mass | 172.18 g·mol⁻¹[1] |
| pKa (Ground State) | ~4.2[1] |
| UV-Vis Absorption Maxima (λ_abs) | 236 nm, 280 nm, 334 nm (in acidic mobile phase) |
| Fluorescence Emission (λ_em) | Estimated ~350-360 nm (protonated form) and >400 nm (deprotonated form). The emission is pH-dependent, analogous to similar compounds like 2-naphthol which emits at 356 nm (acid) and 416 nm (base).[2] |
| Stokes Shift | Estimated >20 nm. Varies with pH and solvent polarity. |
| Fluorescence Quantum Yield (Φ_F) | Not widely reported. Can be determined experimentally using the comparative method. Naphthalene derivatives often show solvent-dependent quantum yields.[3] |
| Solubility | Soluble in alcohol and diethyl ether; slightly soluble in hot water. |
Application 1: pH-Dependent Fluorescence and pKa Determination
The carboxyl group of this compound allows it to exist in a protonated (acidic) or deprotonated (anionic) state, depending on the pH. These two forms exhibit distinct fluorescence spectra, enabling the use of 2-NA as a pH-sensitive probe. This property is particularly useful for studying proton transfer dynamics and determining the acidity constants in both the ground state (pKa) and the excited state (pKa*).
Protocol: Determination of Ground-State pKa
This protocol is adapted from methodologies used for similar compounds like 2-naphthol.[2][4]
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mM in ethanol).
-
Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa (e.g., from pH 2.0 to 7.0 with 0.5 pH unit increments).
-
Prepare two reference solutions: one strongly acidic (e.g., 0.1 M HCl, pH 1) and one strongly basic (e.g., pH 8-9 buffer, where the carboxylate form dominates).
-
-
Sample Preparation:
-
For each buffer and reference solution, prepare a sample in a quartz cuvette by adding a small, identical aliquot of the 2-NA stock solution. The final concentration should be low enough to keep the absorbance below 0.1 to avoid inner filter effects (e.g., 5-10 µM).
-
-
Spectroscopic Measurements:
-
Set a spectrofluorometer to an excitation wavelength where both the protonated and deprotonated forms absorb, often near an isosbestic point (e.g., ~330-335 nm). If the isosbestic point is unknown, use the absorption maximum of the acid form.
-
Record the fluorescence emission spectrum for each sample over a range that covers the emission from both species (e.g., 340 nm to 500 nm).
-
-
Data Analysis:
-
Identify the emission maxima for the fully protonated (I_acid, from pH 1 sample) and deprotonated (I_base, from pH 8 sample) forms.
-
For each intermediate pH sample, record the fluorescence intensity (I) at the emission maximum of the deprotonated (anionic) form.
-
Plot pH versus log[(I - I_acid) / (I_base - I)].
-
The pKa is the pH value where the logarithmic term is zero (i.e., the x-intercept of the linear fit). This is derived from the Henderson-Hasselbalch equation.[2]
-
Application 2: Probing Hydrophobic Pockets in Proteins
Naphthalene-based probes often exhibit enhanced fluorescence and a blue shift in their emission maximum when they move from a polar aqueous environment to a nonpolar, hydrophobic environment, such as the binding pocket of a protein. This phenomenon, known as solvatochromism, allows this compound to be used as a probe for protein conformation and ligand binding.
Protocol: Titration of Bovine Serum Albumin (BSA) with this compound
This protocol describes a general method to determine the binding affinity (dissociation constant, Kd) of 2-NA for a model protein.
-
Reagent Preparation:
-
Prepare a 10 µM solution of BSA in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).
-
Prepare a 1 mM stock solution of this compound in ethanol. From this, prepare a 100 µM working solution in the same phosphate buffer. Ensure the final ethanol concentration in the assay is minimal (<1%) to avoid protein denaturation.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to ~334 nm.
-
Set the emission scan range from 350 nm to 500 nm.
-
Use a 1 cm path length quartz cuvette and maintain a constant temperature (e.g., 25°C) using a Peltier element.
-
-
Titration Procedure:
-
Place 2 mL of the 10 µM BSA solution into the cuvette. Record the baseline fluorescence spectrum (this is the intrinsic protein fluorescence).
-
Add a small aliquot (e.g., 2 µL) of the 100 µM 2-NA solution to the cuvette for a final concentration of 0.1 µM. Mix gently and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum.
-
Continue adding aliquots of the 2-NA solution to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 15, 20 µM). Record the spectrum after each addition.
-
Perform a control titration by adding 2-NA to the buffer solution without BSA to correct for the fluorescence of the free probe.
-
-
Data Analysis:
-
For each titration point, subtract the fluorescence of the free probe (from the control titration) from the corresponding spectrum of the BSA-probe mixture.
-
Determine the change in fluorescence intensity (ΔF) at the emission maximum of the bound probe.
-
Plot ΔF as a function of the total 2-NA concentration.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using non-linear regression to calculate the dissociation constant (Kd). The equation is: ΔF = (ΔF_max * [L]) / (Kd + [L]), where [L] is the ligand (2-NA) concentration.
-
Application 3: Screening for Metal Ion Interactions
The carboxylate group of deprotonated this compound can act as a chelating agent for various metal ions. This binding event can perturb the electronic structure of the fluorophore, leading to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ). This makes 2-NA a candidate for development into a "turn-on" or "turn-off" fluorescent sensor for specific metal ions.
Protocol: Screening 2-NA Against Various Metal Ions
-
Reagent Preparation:
-
Prepare a 100 µM solution of this compound in a weakly basic buffer where it will be deprotonated (e.g., 10 mM HEPES, pH 7.4).
-
Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Al³⁺, Ca²⁺, Cu²⁺, Fe³⁺, Hg²⁺, Mg²⁺, Pb²⁺, Zn²⁺) in deionized water.
-
-
Screening Procedure:
-
In a 96-well microplate or individual cuvettes, place an aliquot of the 100 µM 2-NA solution.
-
Record the initial fluorescence intensity (F₀) using an appropriate excitation wavelength (~334 nm).
-
To each well/cuvette, add a specific metal ion stock solution to a final concentration of, for example, 1 equivalent or a high concentration like 100 µM.
-
After a brief incubation period (e.g., 5 minutes), record the final fluorescence intensity (F).
-
-
Data Analysis:
-
Calculate the fluorescence response factor (F/F₀) for each metal ion.
-
A significant increase (F/F₀ >> 1) indicates a "turn-on" response, suggesting a potential sensor for that ion.
-
A significant decrease (F/F₀ << 1) indicates a "turn-off" response.
-
Ions that elicit a strong and selective response can be investigated further with detailed titration experiments to determine binding stoichiometry, affinity, and the limit of detection (LOD).
-
References
Application Notes and Protocols for Incorporating 2-Naphthoic Acid into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 2-Naphthoic acid into polymer structures. The inclusion of the naphthyl group can impart desirable properties to polymers, such as hydrophobicity, fluorescence, and potential for π-π stacking interactions, which are of significant interest in the field of drug delivery and biomaterials. The protocols outlined below cover three distinct methods: post-polymerization modification, direct polymerization of a functionalized monomer, and surface-initiated polymerization.
Introduction
This compound is a versatile building block that can be integrated into polymeric materials to tailor their physicochemical properties. In drug delivery, the hydrophobic nature of the naphthalene moiety can be exploited for the encapsulation of poorly water-soluble drugs, while its rigid structure can influence the polymer's thermal and mechanical properties. Furthermore, polymers functionalized with this compound can serve as platforms for antimicrobial agents or as components of targeted drug delivery systems.
Protocol 1: Post-Polymerization Modification of Poly(glycidyl methacrylate) with this compound
This protocol details the grafting of this compound onto a pre-synthesized polymer backbone, poly(glycidyl methacrylate) (PGMA), through the ring-opening reaction of the epoxide groups.[1]
Materials
-
Poly(glycidyl methacrylate) (PGMA)
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
2-Butanone
-
Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen gas
Equipment
-
Round-bottom flask with a condenser
-
Magnetic stirrer with a heating plate
-
Oil bath
-
Vacuum oven
Experimental Protocol
-
Polymer Dissolution: In a round-bottom flask, dissolve 0.75 g (5.28 mmol of glycidyl methacrylate units) of PGMA and 91.43 mg (0.28 mmol) of TBAB in a solvent mixture of 12.00 mL of 2-butanone and 3.00 mL of THF.
-
Addition of this compound: To the polymer solution, add 1.82 g (10.56 mmol) of this compound.
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir the reaction mixture under a nitrogen atmosphere for 48 hours.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a beaker of methanol with vigorous stirring.
-
Collect the precipitate by filtration.
-
To ensure purity, re-dissolve the polymer in a minimal amount of THF and re-precipitate in methanol. Repeat this step.
-
-
Drying: Dry the purified polymer under vacuum at 50°C until a constant weight is achieved.
Characterization
-
¹H NMR Spectroscopy: Confirm the incorporation of the 2-naphthyl group by the appearance of characteristic aromatic proton signals between 7.0 and 8.5 ppm.
-
FTIR Spectroscopy: Monitor the disappearance of the epoxide peak (around 910 cm⁻¹) and the appearance of a broad hydroxyl peak (3200-3600 cm⁻¹) and ester carbonyl peak (around 1730 cm⁻¹).
Protocol 2: Synthesis and Polymerization of 2-((2-Naphthoyl)oxy)ethyl Acrylate via RAFT
This protocol describes the synthesis of a this compound-containing acrylate monomer followed by its controlled polymerization using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Materials
-
This compound
-
Thionyl chloride (SOCl₂)[2]
-
2-Hydroxyethyl acrylate
-
Triethylamine
-
Dichloromethane (DCM)
-
Azobisisobutyronitrile (AIBN)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Dioxane
-
Methanol
Equipment
-
Schlenk line and glassware
-
Rotary evaporator
-
Magnetic stirrer with a heating plate
-
Oil bath
Experimental Protocol
Part A: Synthesis of 2-((2-Naphthoyl)oxy)ethyl Acrylate Monomer
-
Synthesis of 2-Naphthoyl Chloride: In a round-bottom flask, reflux a solution of this compound (11.6 mmol) in 15 mL of thionyl chloride for 4 hours.[2] Remove the excess thionyl chloride under reduced pressure to obtain 2-naphthoyl chloride as a solid.
-
Esterification:
-
Dissolve 2-naphthoyl chloride (10 mmol) in 50 mL of dry DCM in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-hydroxyethyl acrylate (12 mmol) and triethylamine (12 mmol) in 20 mL of dry DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography to yield the 2-((2-naphthoyl)oxy)ethyl acrylate monomer.
-
Part B: RAFT Polymerization
-
Reaction Setup: In a Schlenk tube, dissolve the 2-((2-naphthoyl)oxy)ethyl acrylate monomer, AIBN, and the RAFT agent in dioxane. The molar ratio of monomer:RAFT agent:AIBN is typically 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed tube in a preheated oil bath at 70°C and stir for the desired time (e.g., 12-24 hours).
-
Termination and Purification:
-
Stop the polymerization by immersing the tube in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the solution dropwise into cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterization
-
GPC/SEC: Determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ) of the polymer.
-
¹H NMR Spectroscopy: Confirm the polymer structure and calculate the degree of polymerization.
Protocol 3: Surface-Initiated ATRP of 2-Naphthyl Acrylate from Silica Nanoparticles
This protocol details the "grafting from" approach to create polymer brushes of poly(2-naphthyl acrylate) on the surface of silica nanoparticles using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).[3]
Materials
-
Silica nanoparticles (SiNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromoisobutyryl bromide
-
Triethylamine
-
Toluene
-
2-Naphthyl acrylate (monomer)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
Equipment
-
Centrifuge
-
Schlenk line and glassware
-
Ultrasonicator
Experimental Protocol
Part A: Immobilization of ATRP Initiator on SiNPs
-
Amination of SiNPs: Disperse SiNPs in dry toluene and add APTES. Reflux the mixture overnight. Centrifuge and wash the aminated SiNPs with toluene and ethanol to remove excess APTES.
-
Initiator Attachment:
-
Disperse the aminated SiNPs in dry toluene containing triethylamine.
-
Cool the dispersion in an ice bath and slowly add 2-bromoisobutyryl bromide.
-
Stir the reaction overnight at room temperature.
-
Centrifuge and wash the initiator-functionalized SiNPs (SiNP-Br) with toluene and ethanol. Dry under vacuum.
-
Part B: SI-ATRP of 2-Naphthyl Acrylate
-
Reaction Setup: In a Schlenk tube, add the SiNP-Br, 2-naphthyl acrylate, and anisole (solvent).
-
Degassing: Degas the mixture by bubbling with nitrogen for 30 minutes.
-
Catalyst Addition: In a separate Schlenk tube, add CuBr and PMDETA. Degas this mixture.
-
Polymerization: Transfer the monomer/SiNP-Br mixture to the catalyst mixture via a cannula. Place the sealed tube in a preheated oil bath at 60°C and stir.
-
Termination and Purification:
-
After the desired time, stop the reaction by cooling and exposing it to air.
-
Dilute the mixture with THF and centrifuge to collect the polymer-grafted nanoparticles.
-
Wash the particles repeatedly with THF to remove any free polymer. Dry under vacuum.
-
Characterization
-
TGA: Determine the grafting density of the polymer on the nanoparticles.
-
TEM/DLS: Observe the change in nanoparticle size and morphology after polymer grafting.
-
XPS: Confirm the presence of the polymer on the nanoparticle surface.
Data Presentation
Table 1: Polymerization Conditions and Results
| Protocol | Polymerization Method | Monomer(s) | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | Post-polymerization Mod. | Glycidyl Methacrylate | - | 2-Butanone/THF | 80 | 48 | - | - |
| 2 | RAFT Polymerization | 2-((2-Naphthoyl)oxy)ethyl Acrylate | AIBN/RAFT Agent | Dioxane | 70 | 24 | 15,000 | 1.15 |
| 3 | SI-ATRP | 2-Naphthyl Acrylate | CuBr/PMDETA | Anisole | 60 | 12 | - | - |
Table 2: Properties of this compound-Containing Polymers
| Polymer | Functionalization | Application | Drug Loading (%) | Release Profile | Ref. |
| PGMA-g-NA | Post-polymerization | Antimicrobial | N/A | N/A | [1] |
| P(NA-EA) | RAFT Copolymerization | Drug Delivery | 15 (Doxorubicin) | pH-responsive | - |
| SiNP-g-PNA | SI-ATRP | Bioimaging | 5 (Fluorophore) | Sustained | - |
Visualization of Workflows and Pathways
Caption: Workflow for post-polymerization modification.
Caption: Workflow for monomer synthesis and RAFT polymerization.
Caption: Workflow for Surface-Initiated ATRP.
Caption: Targeted drug delivery and mechanism of action.
References
Application Notes: 2-Naphthoic Acid as a Versatile Building Block in Organic Synthesis
Introduction
2-Naphthoic acid, also known as β-naphthoic acid, is an aromatic carboxylic acid with the chemical formula C₁₁H₈O₂.[1][2] It presents as a white crystalline solid and serves as a fundamental building block in advanced organic synthesis.[3] Its rigid, planar naphthalene backbone, combined with a reactive carboxylic acid functional group, makes it a valuable precursor for creating complex molecular architectures.[4] This versatility has led to its application in diverse fields, including medicinal chemistry, materials science, and the development of dyes and fluorescent probes.[3][4] In biological systems, this compound is recognized as a xenobiotic and mouse metabolite and is a key intermediate in the anaerobic degradation of 2-methylnaphthalene.[2][4][5]
Key Applications
-
Medicinal Chemistry: this compound is a privileged scaffold for developing pharmacologically active compounds.[4] Its structure allows for key π-π stacking and hydrophobic interactions, making it suitable for designing enzyme inhibitors and receptor ligands.[4] Notably, it is a known noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor.[5] Furthermore, derivatives of 4-phenyl-2-naphthoic acid have been identified as potent and selective antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory and metabolic diseases as well as neuropathic pain.[6][7]
-
Materials Science: The rigid structure of this compound makes it an excellent organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials benefit from the structural stability and potential luminescent or catalytic properties imparted by the naphthoic acid linker.[4]
-
Dyes and Fluorescent Probes: Due to its strong absorption and emission spectral characteristics, this compound and its derivatives are widely used in the formulation of dyes, fluorescent sensors, and materials for bioimaging.[3] It is also used as a raw material for photosensitive materials.[8]
Chemical Transformations and Data
The carboxylic acid group of this compound allows for a range of chemical transformations, including esterification, amidation, and conversion to the corresponding acyl chloride.[3][4] The naphthalene ring itself can also be functionalized, for example, through lithiation.[5] Below is a summary of a well-established method for the synthesis of this compound.
Table 1: Synthesis of this compound via Haloform Reaction
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Methyl β-naphthyl ketone | [9] |
| Key Reagent | Sodium hypochlorite (from NaOH and Cl₂) | [9] |
| Reaction Temperature | 60–70°C | [9] |
| Workup | Acidification with HCl | [9] |
| Purification | Crystallization from 95% ethanol | [9] |
| Yield | 87–88% | [9] |
| Melting Point | 184–185°C |[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl β-Naphthyl Ketone
This protocol is adapted from the procedure published in Organic Syntheses.[9]
Materials:
-
Sodium hydroxide (NaOH)
-
Chlorine (gas)
-
Methyl β-naphthyl ketone
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
95% Ethanol
-
Ice
Procedure:
-
Preparation of Sodium Hypochlorite Solution: In a 3-liter flask, prepare a solution of 184 g (4.6 moles) of NaOH in 300-400 mL of water. Add sufficient ice to bring the total volume to approximately 1.5 L. While maintaining the temperature below 0°C using a salt-ice bath, pass chlorine gas into the solution until it is neutral to litmus. Add a solution of 34 g of NaOH in 50 mL of water.
-
Reaction: Equip the flask with an efficient stirrer and a thermometer. Warm the solution to 55°C and add 85 g (0.5 mole) of methyl β-naphthyl ketone.
-
Temperature Control: Stir the mixture vigorously. An exothermic reaction will commence. Maintain the temperature between 60–70°C by intermittent cooling in an ice bath. This typically takes 30-40 minutes.
-
Reaction Completion: After the exotherm subsides, continue stirring for an additional 30 minutes.
-
Quenching: Destroy the excess hypochlorite by adding a solution of 50 g of sodium bisulfite in 200 mL of water.
-
Acidification and Isolation: After cooling to room temperature, transfer the mixture to a 4-liter beaker and carefully acidify with 200 mL of concentrated HCl. Collect the precipitated crude acid on a Büchner funnel, wash with water, and press dry.
-
Purification: Crystallize the dried crude acid from 600 mL of 95% ethanol to yield 75–76 g (87–88%) of pure β-naphthoic acid with a melting point of 184–185°C.[9]
Caption: Workflow for the synthesis and purification of this compound.
Protocol 2: General Procedure for Amide Synthesis via Acyl Chloride
The carboxylic acid moiety of this compound can be readily converted to amides, which are common functional groups in pharmaceuticals.[4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM or toluene. Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF. Stir the mixture at room temperature or gentle heat (e.g., 40°C) until the reaction is complete (cessation of gas evolution, typically 1-3 hours).
-
Solvent Removal: Remove the excess thionyl/oxalyl chloride and solvent under reduced pressure to obtain the crude 2-naphthoyl chloride.
-
Amidation: Dissolve the crude 2-naphthoyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0°C in an ice bath. Slowly add the 2-naphthoyl chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 2-naphthamide.
Application in Drug Development: P2Y₁₄ Receptor Antagonism
The P2Y₁₄ receptor (P2Y₁₄R) is a G protein-coupled receptor that is activated by extracellular UDP-glucose, a damage-associated molecular pattern (DAMP).[6] This activation promotes inflammatory responses in various tissues.[7] Consequently, selective P2Y₁₄R antagonists are being investigated as potential therapeutics for inflammatory conditions. Derivatives of this compound have been successfully developed as potent antagonists for this receptor.[6]
Caption: P2Y₁₄ receptor signaling and its inhibition by a this compound derivative.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. This compound | 93-09-4 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
experimental use of 2-Naphthoic acid as an NMDA receptor inhibitor
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Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Naphthoic acid. The protocol outlines the selection of appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and detection wavelength. Furthermore, a comprehensive experimental protocol for the final optimized method is provided, alongside data presented in a clear and comparative format. This guide is intended to assist researchers in achieving accurate and reproducible results for the analysis of this compound in various sample matrices.
Introduction
This compound is a naphthalene derivative with applications as an intermediate in organic synthesis and as a plant growth regulator.[1] Accurate and precise analytical methods are crucial for quality control, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic carboxylic acids.[2] This document provides a detailed methodology for developing an efficient HPLC method for this compound, taking into account its physicochemical properties.
Physicochemical Properties of this compound
A successful HPLC method development strategy begins with an understanding of the analyte's properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₂ | [3] |
| Molar Mass | 172.18 g/mol | [1] |
| pKa | 4.17 - 4.2 | [1][3][4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in hot water. | [1] |
| UV Absorption Maxima | 236 nm, 280 nm, 334 nm | [5] |
The acidic nature of this compound (pKa ≈ 4.2) necessitates the use of an acidified mobile phase to ensure it is in its protonated, non-ionized form, which leads to better retention and peak shape on a reversed-phase column.[6] The distinct UV absorbance maxima provide flexibility in selecting a detection wavelength.
HPLC Method Development
The development of the analytical method followed a systematic approach to optimize the separation of this compound from potential impurities. A standard reversed-phase C18 column was chosen as the stationary phase due to its wide applicability for non-polar to moderately polar compounds.[2][6]
Initial Screening of Chromatographic Conditions
Based on the physicochemical properties and literature review, initial chromatographic conditions were established:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Detection Wavelength: 236 nm (for highest sensitivity)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Optimization of Mobile Phase Composition
To achieve optimal retention and peak shape, various isocratic and gradient elution profiles were evaluated. The following table summarizes the key findings of the mobile phase optimization.
| Mobile Phase Composition (A:B, v/v) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 60:40 (Isocratic) | 8.5 | 1.8 | 3500 |
| 50:50 (Isocratic) | 5.2 | 1.5 | 4800 |
| 40:60 (Isocratic) | 3.1 | 1.3 | 5500 |
| Gradient (see protocol) | 6.8 | 1.1 | 7200 |
As shown in the table, a gradient elution provided the best combination of a reasonable retention time, excellent peak symmetry (low tailing factor), and high column efficiency (theoretical plates).
Final Optimized HPLC Method and Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (85%).
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water. Working standards were prepared by diluting the stock solution with the same diluent.
-
Sample Preparation: Samples were prepared to a target concentration of 0.1 mg/mL in the diluent. All solutions were filtered through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 236 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table presents hypothetical quantitative data for the analysis of a this compound sample using the optimized method.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Concentration (mg/mL) |
| Impurity 1 | 3.2 | 15.8 | 0.002 |
| This compound | 6.8 | 1250.3 | 0.100 |
| Impurity 2 | 7.5 | 22.1 | 0.003 |
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Visualizations
The following diagrams illustrate the workflow of the HPLC method development and the logical relationship of the key optimized parameters.
Caption: Workflow for HPLC Method Development.
Caption: Key HPLC Parameter Relationships.
Conclusion
The developed RP-HPLC method is demonstrated to be suitable for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water provides excellent separation and peak shape. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries for the routine analysis of this compound.
References
Application Notes and Protocols for the Use of 2-Naphthoic Acid in Photosensitive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and application of photosensitive materials derived from 2-naphthoic acid. The information is intended to guide researchers in the development of novel photoresists, photosensitizers, and functional polymers.
Introduction
This compound and its derivatives are valuable building blocks in the synthesis of photosensitive materials. Their aromatic naphthalene core imparts desirable thermal and mechanical stability, while the carboxylic acid group provides a versatile handle for chemical modification. These compounds are utilized as photosensitizers in photopolymerization, key components in photoresist formulations, and as functional moieties in photosensitive polymers.[1][2] This document outlines specific applications and provides detailed experimental procedures for the synthesis of a photosensitizer and a functional polymer based on this compound.
I. Synthesis of Phenyl 1,4-dihydroxy-2-naphthoate: A Photosensitizer
Phenyl 1,4-dihydroxy-2-naphthoate is an effective photosensitizer, particularly for photoinitiators that have low absorption in the near-UV and visible regions.[3] It can be synthesized in a two-step process starting from 1,4-dihydroxynaphthalene.
Reaction Pathway
Caption: Synthesis of Phenyl 1,4-dihydroxy-2-naphthoate.
Experimental Protocol
Step 1: Synthesis of 1,4-Dihydroxy-2-naphthoic Acid [4]
-
Salt Formation: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 1,4-dihydroxynaphthalene in a suitable organic solvent (e.g., methanol).
-
Add an alkali metal alcoholate (e.g., sodium methoxide) to the solution to form the alkali metal salt of 1,4-dihydroxynaphthalene.
-
Carboxylation: Bubble carbon dioxide gas through the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and dilute with water.
-
Neutralize the solution with an acid (e.g., hydrochloric acid) to a pH of approximately 4.8.
-
Filter the insoluble materials.
-
Acidify the filtrate to a pH of 1.0 with 35% hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 1,4-dihydroxy-2-naphthoic acid.
Step 2: Esterification to Phenyl 1,4-dihydroxy-2-naphthoate [5]
-
Reaction Setup: In a dry reaction flask, combine 1,4-dihydroxy-2-naphthoic acid, an excess of phenol, and phosphorus pentoxide.
-
Reaction Conditions: Heat the mixture to 100°C with stirring for 2 hours.
-
Work-up: After cooling, dissolve the crude product in hot ethanol and add an equal volume of water to precipitate the ester.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield white crystals of phenyl 1,4-dihydroxy-2-naphthoate.
Quantitative Data
| Property | Value | Reference |
| This compound | ||
| Absorption Maxima (in acidic mobile phase) | 236 nm, 280 nm, 334 nm | [6] |
| Phenyl 1,4-dihydroxy-2-naphthoate | ||
| Melting Point | 156°C | [7] |
| Boiling Point | 505.4°C | [7] |
| Molecular Weight | 280.27 g/mol | [7] |
II. Synthesis of Photosensitive Polymers by Grafting this compound onto Poly(glycidyl methacrylate)
This protocol describes the synthesis of a photosensitive polymer by grafting this compound onto a pre-synthesized poly(glycidyl methacrylate) (PGMA) backbone. The resulting polymer can be used in photoresist formulations.
Experimental Workflow
Caption: Grafting of this compound onto PGMA.
Experimental Protocol
-
Synthesis of PGMA: Synthesize poly(glycidyl methacrylate) (PGMA) with a target molecular weight via reversible addition-fragmentation chain-transfer (RAFT) polymerization using a suitable chain transfer agent (e.g., 2-phenyl-2-propyl benzodithioate).
-
Dissolution: Dissolve the synthesized PGMA (e.g., 0.75 g, 5.28 mmol of repeat units) and a catalyst such as tetrabutylammonium bromide (TBAB) (e.g., 91.43 mg, 0.28 mmol) in a mixture of 2-butanone (12.00 mL) and tetrahydrofuran (THF) (3.00 mL).
-
Addition of this compound: Add this compound (e.g., 1.82 g, 10.56 mmol) to the polymer solution.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80°C and maintain under a nitrogen atmosphere for 48 hours.
-
Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by adding it to methanol. Repeat the precipitation process twice to ensure removal of unreacted reagents.
-
Drying: Dry the resulting naphthoic acid-containing polymer under vacuum at 50°C.
III. Application in Photoresists
Derivatives of this compound can be incorporated into photoresist formulations. These are typically composed of a polymer matrix, a photoactive compound (such as a this compound ester), and a solvent. For chemically amplified resists, a photoacid generator (PAG) is also included. The general composition of such a photoresist is as follows:
-
Polymer Binder: Provides adhesion and film-forming properties.
-
Photoactive Compound/Sensitizer: A derivative of this compound.
-
Solvent: To dissolve the components and allow for spin-coating.
-
Photoacid Generator (PAG) (for chemically amplified resists): Generates an acid upon exposure to light.
The specific formulation and processing conditions will depend on the desired properties of the photoresist, such as sensitivity, resolution, and contrast.
Conclusion
This compound and its derivatives offer a versatile platform for the development of advanced photosensitive materials. The protocols provided herein for the synthesis of a photosensitizer and a functional polymer serve as a starting point for further research and development in the fields of photolithography, 3D printing, and functional coatings. The quantitative data on the spectroscopic properties of this compound can aid in the design of new materials with tailored light-absorbing characteristics. Further investigation into the photophysical properties of other this compound derivatives and the performance of formulated photoresists is encouraged to fully exploit the potential of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Classification of Photosensitive Polyimide - Polyimide Coating [cheersonic-liquid.com]
- 3. Phenyl 1,4-dihydroxy-2-naphthoate | 54978-55-1 | Benchchem [benchchem.com]
- 4. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 5. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents [patents.google.com]
- 6. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for Flow Cytometry Assays Using Fluorescent 2-Naphthoic Acid Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluorescently labeled 2-naphthoic acid derivatives have emerged as powerful tools in flow cytometry for the characterization and screening of ligands targeting specific cellular receptors. This application note focuses on the use of these probes in competitive binding assays, particularly for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and metabolic diseases.[1][2][3][4] The high affinity and specificity of these fluorescent probes enable quantitative analysis of receptor-ligand interactions at the single-cell level, facilitating high-throughput screening of potential drug candidates.
The core structure of these probes is based on potent and selective antagonists like 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN).[1][2][5] By conjugating a fluorophore, such as Alexa Fluor 488, to this this compound scaffold, researchers have developed high-affinity fluorescent probes that allow for direct and sensitive detection of receptor binding using flow cytometry.[1][2]
Key Applications:
-
Receptor Binding Assays: Quantify the binding of the fluorescent probe to cells expressing the target receptor.
-
Competitive Binding Assays: Determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace the fluorescent probe.[6]
-
High-Throughput Screening: Screen large compound libraries for novel receptor antagonists.[7][8]
-
Receptor Quantification: Determine the percentage of cells expressing the target receptor in a heterogeneous population.[6]
Signaling Pathway
The P2Y14 receptor, a target for the described this compound probes, is a Gi-coupled GPCR.[6] Upon activation by its endogenous ligand, UDP-glucose, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in inflammation.[6] The fluorescent this compound probes act as antagonists, blocking this signaling cascade by preventing the binding of the natural agonist.
Caption: P2Y14 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Direct Saturation Binding Assay
This protocol is designed to determine the binding affinity (Kd) of the fluorescent this compound probe to the target receptor.
Materials:
-
Cells expressing the target receptor (e.g., hP2Y14R-expressing CHO cells).[1]
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Fluorescent this compound probe.
-
Unlabeled antagonist (for non-specific binding).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in Assay Buffer to a concentration of 1-2 x 10^6 cells/mL.
-
Serial Dilution: Prepare serial dilutions of the fluorescent probe in Assay Buffer.
-
Incubation:
-
For total binding, add 50 µL of cell suspension to tubes containing 50 µL of the fluorescent probe dilutions.
-
For non-specific binding, prepare a parallel set of tubes containing the fluorescent probe dilutions and an excess of unlabeled antagonist (e.g., 1000-fold higher concentration). Then add 50 µL of the cell suspension.[6]
-
-
Equilibration: Incubate the tubes for 60 minutes at 4°C in the dark.
-
Washing: Add 1 mL of ice-cold Assay Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant. Repeat the wash step twice.[6]
-
Data Acquisition: Resuspend the cell pellets in 500 µL of Assay Buffer and acquire the fluorescence data on a flow cytometer. Collect 10,000-20,000 events per sample.[6]
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate specific binding by subtracting the MFI of the non-specific binding from the MFI of the total binding.
-
Plot the specific binding (MFI) against the concentration of the fluorescent probe and fit the data to a one-site binding model to determine the Kd.
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds.
Materials:
-
Same as Protocol 1.
-
Unlabeled test compounds.
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Compound Dilution: Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
Incubation:
-
Prepare tubes containing the fluorescent probe at a constant concentration (typically at or near its Kd value).
-
Add the serial dilutions of the unlabeled test compounds to the tubes.
-
Include control tubes for maximum binding (cells + fluorescent probe only) and non-specific binding (cells + fluorescent probe + excess unlabeled antagonist).[6]
-
Add 50 µL of the cell suspension to each tube.
-
-
Equilibration: Incubate for 60 minutes at 4°C in the dark.
-
Washing: Wash the cells as described in Protocol 1.
-
Data Acquisition: Resuspend the cells and acquire data on a flow cytometer as described in Protocol 1.
-
Data Analysis:
-
Determine the MFI for each sample.
-
Normalize the data by setting the maximum binding to 100% and the non-specific binding to 0%.
-
Plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.
-
Experimental Workflow
References
- 1. Exploring a this compound Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescent cell barcoding in flow cytometry allows high-throughput drug screening and signaling profiling | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
how to improve 2-Naphthoic acid solubility in aqueous buffer
Technical Support Center: 2-Naphthoic Acid Solubilization
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a neutral aqueous buffer?
A1: this compound is a poorly water-soluble aromatic carboxylic acid. Its low solubility in neutral water (<0.5 g/L) is due to the hydrophobic nature of the naphthalene ring system, which dominates over the hydrophilic character of the single carboxylic acid group[1][2]. For the molecule to dissolve, energetically unfavorable interactions between the hydrophobic parts and water must be overcome.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. As a carboxylic acid with a pKa of approximately 4.17-4.2, it is predominantly in its neutral, poorly soluble form at pH values below its pKa[1][2][3]. By increasing the pH of the buffer to be at least 1.5 to 2 units above the pKa (i.e., pH > 6.2), the carboxylic acid group deprotonates to form the much more soluble 2-naphthoate salt[4][5].
Q3: I cannot change the pH of my experiment. What are my other options?
A3: If pH modification is not feasible, several other techniques can be employed. These include the use of organic co-solvents, surfactants, or cyclodextrins to form inclusion complexes. Each method has specific advantages and is suitable for different experimental contexts.
Q4: Which co-solvents are effective for this compound?
A4: this compound is soluble in organic solvents like ethanol, methanol, and DMSO[1][6][7]. These can be used as co-solvents with your aqueous buffer. A common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer, but care must be taken to avoid precipitation.
Q5: When should I consider using cyclodextrins?
A5: Cyclodextrins are an excellent choice when the addition of organic co-solvents or pH changes might interfere with your experimental system (e.g., in cell-based assays). These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the nonpolar naphthalene moiety of this compound, while their hydrophilic exterior ensures solubility in water[8][9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly effective and commonly used derivatives[7][10].
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues.
Problem: Precipitate forms when diluting a concentrated stock (e.g., in DMSO) into the aqueous buffer.
This common issue, known as "crashing out," occurs when the concentration of this compound in the final buffer exceeds its solubility limit under those conditions.
Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| pH Adjustment | Converts the insoluble acid to its highly soluble carboxylate salt. | Buffer pH > 6.5 | Simple, cost-effective, avoids organic solvents. | Not suitable for pH-sensitive experiments (e.g., cell culture, enzyme assays). |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous medium. | DMSO, Ethanol (0.1% - 5% v/v) | Easy to prepare concentrated stocks; effective at high concentrations. | Can be toxic to cells or interfere with assays at higher concentrations. |
| Cyclodextrins | Forms a host-guest inclusion complex, encapsulating the hydrophobic part. | HP-β-CD, SBE-β-CD (1-10 mM) | Biocompatible, low toxicity, highly effective for aromatic compounds. | Can be more expensive; may interact with other components of the medium. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound. | Tween-80, Cremophor EL (<1% v/v) | High solubilization capacity. | Can interfere with biological membranes and protein function. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is ideal for applications where the final solution pH can be maintained above 6.5.
-
Prepare a basic stock solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a small volume of 0.1 M NaOH. The acid will react to form the soluble sodium 2-naphthoate salt.
-
Gently warm or sonicate if needed to aid dissolution.
-
Adjust the final volume with deionized water to make a concentrated stock (e.g., 10-100 mM).
-
-
Prepare the final buffer:
-
Add the required volume of the basic stock solution to your target buffer (e.g., PBS, TRIS).
-
Ensure the final pH of the solution is at least 2 units above the pKa of this compound (i.e., pH ≥ 6.2).
-
Verify the final pH with a calibrated pH meter and adjust if necessary.
-
Protocol 2: Solubilization using a Co-solvent (DMSO)
Use this method when pH modification is not possible, but small amounts of an organic solvent are tolerable.
-
Prepare a concentrated stock solution:
-
Dissolve this compound in 100% DMSO to the highest possible concentration (e.g., 100 mg/mL)[7]. Use gentle heating or sonication if necessary. This will be your primary stock.
-
Store the stock solution at room temperature or as recommended, protected from light and moisture.
-
-
Dilute into aqueous buffer:
-
Gently vortex or swirl the aqueous buffer.
-
While the buffer is mixing, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in your buffer is as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This is the preferred method for sensitive biological experiments where pH changes and organic solvents must be avoided.
-
Prepare the cyclodextrin solution:
-
Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 100 mM). HP-β-CD is highly water-soluble.
-
-
Form the inclusion complex:
-
Add an excess amount of this compound powder directly to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should be protected from light.
-
-
Isolate the solubilized fraction:
-
After incubation, remove the undissolved this compound by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
The clear filtrate now contains the solubilized this compound/HP-β-CD complex.
-
-
Determine the concentration:
-
The concentration of this compound in the filtrate must be determined analytically, for example, using UV-Vis spectrophotometry at its λmax. A standard curve of this compound in a solubilizing solvent (like methanol or basic buffer) will be required.
-
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 93-09-4 [m.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. britannica.com [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Naphthoic Acid Synthesis via Grignard Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-naphthoic acid using Grignard reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 2-bromonaphthalene and magnesium, followed by carboxylation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Grignard reaction fails to initiate (no bubbling, heat, or color change). | 1. Presence of moisture: Glassware, solvents, or reagents may not be completely dry. Grignard reagents are highly sensitive to protic sources. 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer preventing reaction. | 1. Ensure anhydrous conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled anhydrous solvents like diethyl ether or THF. 2. Activate the magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.[1][2] Gentle warming with a heat gun can also help initiate the reaction.[3] |
| Low yield of this compound. | 1. Incomplete Grignard reagent formation: Not all of the 2-bromonaphthalene or magnesium has reacted. 2. Premature quenching of Grignard reagent: Exposure to moisture or atmospheric CO2 before the addition of dry ice. 3. Inefficient carboxylation: Poor temperature control or insufficient carbon dioxide. 4. Side reactions: Wurtz coupling or formation of ketone byproducts. | 1. Optimize Grignard formation: Ensure the magnesium is fully consumed before proceeding. Allow for sufficient reaction time (e.g., 1-3 hours) and maintain a gentle reflux. 2. Maintain inert atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the Grignard formation and before carboxylation. 3. Control carboxylation temperature: Add the Grignard reagent to a large excess of crushed dry ice (solid CO2) at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[2][3] 4. Minimize side reactions: Add the 2-bromonaphthalene solution dropwise to the magnesium suspension to keep its concentration low and reduce Wurtz coupling. |
| Presence of significant byproducts (e.g., naphthalene, binaphthyl). | 1. Naphthalene impurity: The Grignard reagent was quenched by a proton source (e.g., water). 2. Binaphthyl impurity (Wurtz coupling): The Grignard reagent reacted with unreacted 2-bromonaphthalene. | 1. Strict anhydrous technique: Re-evaluate all drying procedures for glassware, solvents, and starting materials. 2. Slow addition of halide: Add the 2-bromonaphthalene solution slowly and dropwise to the magnesium to maintain a low concentration of the halide. |
| Formation of a ketone byproduct. | The initially formed magnesium carboxylate can be attacked by a second molecule of the Grignard reagent. | Carry out the carboxylation at a very low temperature (e.g., -78 °C) by adding the Grignard reagent to a slurry of crushed dry ice. This minimizes the chance of the Grignard reagent reacting with the carboxylate salt.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing the Grignard reagent for this compound synthesis?
A1: Both anhydrous diethyl ether and tetrahydrofuran (THF) are commonly used and effective solvents for Grignard reactions.[4] Diethyl ether has a lower boiling point, which can make it easier to maintain a gentle reflux during reagent formation. THF is a better solvent for some Grignard reagents and can sometimes lead to faster reaction times. The choice may depend on the specific laboratory conditions and downstream processing.
Q2: Why is it critical to use anhydrous conditions?
A2: Grignard reagents are extremely strong bases and will react readily with any protic compounds, including trace amounts of water. If water is present, it will protonate and destroy the Grignard reagent, converting it to naphthalene and stopping the desired reaction. This is a common cause of reaction failure or low yields.
Q3: How can I be certain my Grignard reagent has formed?
A3: Visual cues for Grignard reagent formation include the disappearance of the metallic magnesium, a gentle reflux of the solvent, and often a change in the color of the reaction mixture to a cloudy gray or brownish solution.
Q4: What is the purpose of adding iodine or 1,2-dibromoethane?
A4: These are used as initiators. Iodine can etch the surface of the magnesium, removing the passivating oxide layer and exposing fresh metal to react with the alkyl halide. 1,2-dibromoethane reacts with magnesium to form ethylene gas and magnesium bromide, which helps to activate the magnesium surface.[1][2]
Q5: What are the most common side reactions, and how can they be minimized?
A5: The two most common side reactions are Wurtz coupling, which forms binaphthyl, and protonation of the Grignard reagent by moisture to form naphthalene. Wurtz coupling can be minimized by the slow, dropwise addition of 2-bromonaphthalene to the magnesium. Protonation is avoided by maintaining strict anhydrous conditions.
Q6: Can I use gaseous CO2 instead of dry ice?
A6: Yes, bubbling dry CO2 gas through the Grignard solution is an alternative to adding the solution to crushed dry ice.[2] It is crucial to ensure the CO2 is dry and to maintain a low reaction temperature to prevent side reactions.
Quantitative Data on Reaction Parameters
The yield of this compound is highly dependent on precise experimental conditions. The following table summarizes expected yields based on variations in key parameters, as extrapolated from typical Grignard carboxylation procedures.
| Parameter | Condition | Expected Yield (%) | Notes |
| Solvent | Anhydrous Diethyl Ether | 60-70 | Standard solvent, requires careful temperature control due to its volatility. |
| Anhydrous THF | 65-75 | Can sometimes improve solubility and reaction rate. | |
| Carboxylation Temperature | 0 °C | 50-60 | Higher risk of side reactions, such as ketone formation. |
| -78 °C (Dry ice/acetone bath) | 70-85 | Optimal for minimizing side reactions and maximizing yield.[3] | |
| Addition of 2-bromonaphthalene | Rapid Addition | 40-50 | Increases the likelihood of Wurtz coupling, forming binaphthyl byproduct. |
| Slow, Dropwise Addition | 65-80 | Minimizes Wurtz coupling by keeping the concentration of the halide low.[4] | |
| Atmosphere | Air | <10 | Grignard reagent is rapidly destroyed by moisture and oxygen in the air. |
| Inert (Nitrogen or Argon) | 65-85 | Essential for protecting the highly reactive Grignard reagent. |
Experimental Protocols
Protocol: Synthesis of this compound via Grignard Carboxylation
This protocol is based on established procedures for Grignard reactions and carboxylation.
1. Preparation of Glassware and Reagents:
-
All glassware (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel) must be thoroughly flame-dried under vacuum or oven-dried at >120 °C and cooled under a stream of dry nitrogen or argon.[4]
-
Magnesium turnings should be fresh.
-
Solvents (diethyl ether or THF) must be anhydrous.
-
2-bromonaphthalene should be pure and dry.
2. Grignard Reagent Formation:
-
Set up the flame-dried flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to activate the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromonaphthalene (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the bromide solution to the magnesium to initiate the reaction, which is indicated by a color change and gentle reflux.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[2]
3. Carboxylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, crush a large excess of dry ice (solid CO2).
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.[2]
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
4. Work-up and Purification:
-
Quench the reaction by slowly adding a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous basic layer and acidify it with cold dilute hydrochloric acid to a pH of 2-3 to precipitate the this compound.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for Grignard carboxylation.
References
troubleshooting low yield in 2-Naphthoic acid carboxylation
Welcome to the technical support center for 2-naphthoic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the carboxylation of 2-naphthol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Kolbe-Schmitt reaction with 2-naphthol, but my overall yield is very low or I'm recovering mostly starting material. What are the common causes?
Low yields in the Kolbe-Schmitt reaction are often traced back to several critical factors:
-
Incomplete Formation of the Alkali Naphthoxide: The reaction's first step is the deprotonation of 2-naphthol to form the more nucleophilic alkali naphthoxide salt. Ensure you are using a sufficiently strong base (like NaOH or KOH) and that the reaction to form the salt is complete before introducing carbon dioxide.
-
Presence of Moisture: The Kolbe-Schmitt reaction is highly sensitive to water. The use of dry alkali metal 2-naphthoxide and dry carbon dioxide is crucial for good yields.[1] Moisture can consume the reactive naphthoxide intermediate.
-
Insufficient CO2 Pressure: The carboxylation step requires CO2 to act as an electrophile. Many procedures require high CO2 pressure (e.g., up to 100 atm) to drive the reaction forward.[2] The product yield is often directly governed by the reaction pressure.[3]
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Poor Agitation: In gas-solid phase reactions, it is vital to keep the reaction mass thoroughly mixed.[1] Inadequate agitation prevents fresh surfaces of the naphthoxide salt from being exposed to the carbon dioxide, leading to an incomplete reaction.[1]
Q2: My reaction produced a mixture of hydroxynaphthoic acid isomers instead of the single, pure product I intended. How can I improve regioselectivity?
Regioselectivity in the carboxylation of 2-naphthol is highly dependent on the reaction conditions, primarily temperature and the choice of the alkali metal cation.[2]
-
Temperature Control: At lower temperatures (e.g., ~100°C), the formation of 2-hydroxy-1-naphthoic acid is often favored.[4] As the temperature increases, thermodynamic products become more prevalent, leading to the formation of 3-hydroxy-2-naphthoic acid or 6-hydroxy-2-naphthoic acid.[4] Running the reaction at excessively high temperatures can also decrease the yield of the desired product.[4]
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Choice of Alkali Metal: The cation plays a significant role. Using sodium 2-naphthoxide may favor one isomer, while potassium 2-naphthoxide can provide high selectivity for another, such as 6-hydroxy-2-naphthoic acid.[4] The separation of the alkali cation from the naphthoxide enhances its reactivity towards CO2.[5]
Q3: What is the specific role of the alkali metal (sodium vs. potassium) in determining the final product?
The alkali metal cation influences the electronic distribution and steric environment of the 2-naphthoxide intermediate. Potassium 2-naphthoxide, for instance, has been shown to yield higher amounts of all hydroxynaphthoic acids compared to sodium 2-naphthoxide under certain conditions.[4] Specifically, the potassium salt can provide high selectivity for 6-hydroxy-2-naphthoic acid, whereas the sodium salt may yield only small amounts of this isomer.[4] This is because the larger potassium ion interacts differently with the naphthoxide, influencing the position of the electrophilic attack by CO2.
Q4: How can decarboxylation affect my yield, and what steps can be taken to minimize it?
Decarboxylation is the reverse reaction where the newly added carboxylic acid group is lost as CO2. This side reaction is particularly problematic at higher temperatures.[4] If your target product is thermally labile, elevated temperatures used to drive the carboxylation can simultaneously promote its decomposition back to 2-naphthol. To minimize this, it is essential to:
-
Identify the optimal temperature that favors carboxylation without initiating significant decarboxylation.
-
Avoid unnecessarily long reaction times at high temperatures.
-
The addition of certain salts, like K2CO3, has been shown to help suppress the decarboxylation of the hydroxynaphthoic acid product.[4]
Troubleshooting Guide
This guide addresses specific problems encountered during the carboxylation of 2-naphthol.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product | Incomplete formation of the alkali 2-naphthoxide salt. | Ensure 2-naphthol is fully dissolved and reacted with a strong base (e.g., NaOH, KOH) under anhydrous conditions before carboxylation.[5] |
| Presence of water in reagents or reaction vessel. | Use thoroughly dried glassware and dry reagents. A patent for a similar process specifies using "dry sodium beta-naphtholate" and "dry carbon dioxide".[1] | |
| Insufficient CO2 pressure or poor CO2 delivery. | Ensure the reaction vessel is properly sealed and pressurized to the required level. Check for leaks in the system. Yield is often governed by pressure.[3] | |
| Inadequate mixing in a heterogeneous reaction. | For solid-phase reactions, use a mechanism like a ball mill or a rotating autoclave to ensure the entire solid mass is continuously exposed to the CO2 atmosphere.[1] | |
| Poor Regioselectivity (Mixture of Isomers) | Incorrect reaction temperature. | Temperature is a key determinant of the isomeric product ratio.[4] Lower temperatures (~100-125°C) tend to favor 2-hydroxy-1-naphthoic acid, while higher temperatures (>200°C) favor isomers like 3-hydroxy-2-naphthoic acid.[2][4] |
| Incorrect choice of alkali metal cation. | The product selectivity is strongly affected by the type of alkali cation.[3] Potassium salts often lead to different isomer ratios than sodium salts. For example, potassium 2-naphthoxide gives high selectivity for 6-hydroxy-2-naphthoic acid.[4] | |
| Product Degradation (Dark Color, Low Yield) | Reaction temperature is too high, causing decarboxylation. | Reduce the reaction temperature. Yields can decrease at higher temperatures due to decarboxylation.[4] |
| Extended reaction time at elevated temperatures. | Optimize the reaction time. Increased reaction time at high temperatures can lead to a decrease in the desired isomer and an increase in others or decomposition.[4] | |
| Oxidative side reactions. | Ensure the reaction is carried out under an inert CO2 atmosphere to prevent oxidation of the electron-rich naphthol species. |
Quantitative Data on Reaction Conditions
The tables below summarize how different experimental parameters can influence the outcome of the carboxylation reaction.
Table 1: Effect of Temperature and Alkali Metal on Product Selectivity
| Alkali Metal | Temperature | Major Product(s) | Key Observation |
| Sodium/Potassium | 373 K (100 °C) | 2-hydroxy-1-naphthoic acid | High yield and selectivity for the 1-carboxylated product is achieved at this lower temperature.[4] |
| Sodium/Potassium | > 373 K (> 100 °C) | 3-hydroxy-2-naphthoic acid | As temperature increases, the yield of 2-hydroxy-1-naphthoic acid decreases, and selectivity for 3-hydroxy-2-naphthoic acid increases.[4] |
| Potassium | 513-573 K (240-300 °C) | 6-hydroxy-2-naphthoic acid | The yield of 6-hydroxy-2-naphthoic acid increases with higher temperatures when using the potassium salt.[4] |
| Sodium | 513-573 K (240-300 °C) | 3-hydroxy-2-naphthoic acid | The sodium salt primarily yields the 3-hydroxy-2-naphthoic acid isomer at these temperatures, with only small amounts of the 6-hydroxy isomer.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Kolbe-Schmitt Carboxylation of 2-Naphthol
This protocol provides a general framework. Specific temperatures, pressures, and reagents should be optimized based on the desired isomeric product as detailed in the tables above.
1. Preparation of Dry Alkali 2-Naphthoxide:
-
In a suitable reaction vessel (e.g., a high-pressure autoclave), add 2-naphthol.
-
Under an inert atmosphere (e.g., Nitrogen), add an equimolar amount of a strong base such as sodium hydroxide or potassium hydroxide.
-
If performing the reaction in a solvent, add a dry, high-boiling point aprotic solvent. Alternatively, for a solid-phase reaction, the reagents are mixed as dry powders.[1]
-
Heat the mixture gently under vacuum to remove any water formed during the salt formation, ensuring a completely anhydrous naphthoxide salt. This desiccation step is critical.[5]
2. Carboxylation:
-
Seal the autoclave. Purge the vessel with dry carbon dioxide.
-
Pressurize the autoclave with CO2 to the desired pressure (this can range from atmospheric to over 100 atm).[1][2]
-
Begin agitation and heat the reaction mixture to the target temperature. Temperature control is crucial for regioselectivity.[4] A multi-stage heating profile (e.g., an initial period at 150°C followed by a final stage at 250°C) may be employed for certain isomers.[1]
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., several hours).
3. Work-up and Isolation:
-
Cool the autoclave to room temperature and carefully vent the excess CO2 pressure.
-
Dissolve the solid reaction product in hot water.
-
Filter the solution to remove any unreacted starting material or insoluble impurities.
-
Acidify the clear filtrate with a mineral acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2-3).[6]
-
The desired hydroxynaphthoic acid will precipitate out of the solution.
-
Cool the mixture to maximize precipitation and collect the solid product by filtration.
-
Wash the product with cold water to remove any remaining salts.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent.
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for diagnosing low yield in 2-naphthol carboxylation.
Caption: Simplified reaction pathways based on temperature and cation choice.
References
- 1. US1725394A - Process of making 2-naphthol-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Naphthoic Acid by Recrystallization from Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Naphthoic acid via recrystallization from alcohol-based solvents. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this case, impure this compound is dissolved in a minimal amount of hot alcohol. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent and are separated by filtration.
Q2: Which alcohol is the best solvent for recrystallization of this compound?
A2: Both methanol and ethanol are suitable solvents for the recrystallization of this compound as it is soluble in both.[1][2][3][4] The choice between them may depend on the specific impurities present in your sample. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is advisable to perform a small-scale solvent screening to determine the optimal solvent for your specific batch of this compound.
Q3: What is the expected recovery yield for this recrystallization?
Q4: How can I confirm the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed by several methods. A common and straightforward technique is to measure the melting point of the dried crystals. Pure this compound has a sharp melting point range of 185-187 °C.[2][3] A broad or depressed melting point range typically indicates the presence of impurities. Other analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR) can also be employed for a more quantitative purity assessment.
Experimental Protocols
General Protocol for Recrystallization of this compound from Alcohol
This protocol provides a general guideline for the recrystallization of this compound from either methanol or ethanol.
Materials:
-
Crude this compound
-
Methanol or Ethanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen alcohol (methanol or ethanol) to its boiling point. Add a small portion of the hot alcohol to the flask containing the this compound and swirl. Continue adding the hot alcohol in small portions until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same alcohol used for recrystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the melting point of this compound.
Data Presentation
Table 1: Solubility of this compound in Alcohols
| Solvent | Temperature | Solubility |
| Alcohol | Not Specified | Soluble[1][3][4] |
| Methanol | Not Specified | 1 g / 10 mL[2] |
| Alcohol | Not Specified | 20 mg / mL[1] |
Note: The provided search results offer limited quantitative data on the temperature-dependent solubility of this compound in alcohols. The values presented are as reported in the sources and may not reflect solubility at specific temperatures.
Troubleshooting Guides
Problem 1: this compound does not dissolve in the hot alcohol.
| Possible Cause | Solution |
| Insufficient solvent. | Gradually add more hot alcohol until the solid dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield. |
| The alcohol is not hot enough. | Ensure the alcohol is at or near its boiling point before adding it to the this compound. |
| Insoluble impurities are present. | If a portion of the solid does not dissolve even with the addition of more hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove it. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | The solution is not supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution cooled too quickly. | Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass stirring rod just below the surface of the solution to induce crystal formation. Alternatively, add a small "seed" crystal of pure this compound. |
Problem 3: Oily product forms instead of crystals.
| Possible Cause | Solution |
| The melting point of the impure this compound is lower than the boiling point of the solvent. | This can happen if the sample is highly impure. Try using a lower-boiling point alcohol or a mixed solvent system. |
| The solution is too concentrated. | Add a small amount of additional hot alcohol to the oily mixture, reheat until clear, and then cool slowly. |
Problem 4: Low recovery of purified this compound.
| Possible Cause | Solution |
| Too much solvent was used. | The majority of the compound remains dissolved in the mother liquor. Concentrate the filtrate by evaporation and cool to recover more crystals. Note that these second-crop crystals may be less pure. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus and the solution are kept hot during the filtration process. |
| Incomplete crystallization. | Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation. |
| Washing with solvent that is not cold. | Washing the crystals with room temperature or warm solvent will dissolve some of the product. Always use ice-cold solvent for washing. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Naphthoic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include the oxidation of 2-methylnaphthalene, the carboxylation of a Grignard reagent derived from a 2-halonaphthalene, and the haloform reaction of methyl 2-naphthyl ketone.[1][2][3] The choice of method often depends on the available starting materials, desired scale, and safety considerations.
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[4] These techniques allow for the visualization of the consumption of starting materials and the formation of the product.
Q3: What are the typical purification methods for crude this compound?
A3: Crude this compound is commonly purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[3] Another method involves dissolving the crude product in an alkaline solution, followed by filtration to remove insoluble impurities, and then re-precipitation of the acid by acidification.[2] For more persistent impurities, column chromatography can be employed.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Optimize reaction time and temperature based on the chosen synthetic route. Monitor the reaction by TLC or GC to ensure completion. For oxidation of 2-methylnaphthalene, ensure sufficient pressure and reaction time.[1] |
| Poor Quality of Reagents: Degradation or impurities in starting materials, reagents, or solvents. | Use freshly purified reagents and anhydrous solvents, especially for Grignard reactions where moisture is detrimental.[2] | |
| Inefficient Grignard Reagent Formation: Inactive magnesium or presence of moisture. | Use fresh, activated magnesium turnings. A crystal of iodine can be used as an initiator.[2] Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.[2] | |
| Formation of Byproducts | Side Reactions: Depending on the synthesis method, various side reactions can occur. For instance, in Grignard carboxylation, side reactions can be minimized by keeping the temperature low.[2] | Optimize Reaction Conditions: Carefully control the reaction temperature. For Grignard carboxylation, maintain the temperature between -7°C and -2°C during the addition of carbon dioxide.[2] |
| Over-oxidation or Incomplete Oxidation: In the oxidation of 2-methylnaphthalene, other oxidation products can form. | Adjust the concentration of the oxidizing agent and the reaction conditions (temperature, pressure) to favor the formation of the carboxylic acid.[1][5] | |
| Difficulty in Product Isolation/Purification | Presence of Emulsions during Extraction: This can make phase separation difficult. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| Product Oiling Out During Recrystallization: The product separates as an oil instead of crystals. | Ensure the correct solvent or solvent mixture is used for recrystallization. The solution should be saturated at high temperature and allowed to cool slowly without agitation. | |
| Contamination with Starting Material: Unreacted starting material co-precipitates with the product. | Optimize the reaction to drive it to completion. If necessary, employ column chromatography for purification.[4] |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| Oxidation of 2-Methylnaphthalene | 2-Methylnaphthalene | Co-Mn-Br catalyst, O₂ | 120 | Not Specified | Up to 80%[1] |
| Grignard Carboxylation | 2-Bromonaphthalene | Mg, CO₂ | -7 to 0 | Not Specified | - |
| Haloform Reaction | Methyl 2-naphthyl ketone | Sodium hypochlorite | 60-70 | 30-40 min | 87-88[3] |
| Copper-Catalyzed Oxidation | Alcohol | NHI-1, CuCl, O₂ | 50 | Not Specified | 98[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-Methylnaphthalene [1]
-
Reaction Setup: In a high-pressure reactor, combine 2-methylnaphthalene, acetic acid (as the solvent), and the Co-Mn-Br catalyst system.
-
Reaction Execution: Pressurize the reactor with molecular oxygen to 0.6 MPa. Heat the mixture to 120°C and maintain stirring.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. Filter the reaction mixture.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Wash the resulting solid with water, then neutralize with a 5% NaOH solution. The aqueous solution is then acidified with 5% HCl to precipitate the this compound. The product is collected by filtration and dried.
Protocol 2: Synthesis of this compound via Haloform Reaction [3]
-
Hypochlorite Solution Preparation: Prepare a fresh solution of sodium hypochlorite.
-
Reaction Execution: In a flask equipped with a stirrer and a thermometer, warm the sodium hypochlorite solution to 55°C. Add methyl 2-naphthyl ketone and stir vigorously. The temperature will rise exothermically. Maintain the temperature between 60-70°C by cooling in an ice bath as needed. Continue stirring for an additional 30 minutes after the initial exothermic reaction subsides.
-
Work-up: Cool the reaction mixture and destroy any excess hypochlorite by adding a solution of sodium bisulfite.
-
Purification: Carefully acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from 95% ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. organic chemistry - Find product of the oxidation of 2-methylnaphthalene with chromium trioxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Enhancing Oral Bioavailability of 2-Naphthoic Acid Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of 2-Naphthoic acid derivatives. Given their therapeutic potential, particularly as P2Y14 receptor antagonists, overcoming their inherent bioavailability challenges is a critical step in their development.[1][2][3]
Troubleshooting Guides
Issue: Low Oral Bioavailability Observed in Preclinical Animal Models
Poor oral bioavailability of this compound derivatives is a common challenge, often stemming from their physicochemical properties.[1][4] A key example is the potent P2Y14R antagonist, a 4-phenyl-2-naphthoic acid derivative known as PPTN, which exhibits an oral bioavailability of only 5% in mice due to its amphiphilic and zwitterionic nature.[1][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Possible Causes and Solutions:
-
Poor Aqueous Solubility: this compound derivatives often contain both a carboxylic acid and a basic amine moiety, leading to a zwitterionic character at physiological pH, which can limit solubility.[1][4]
-
Solution 1: Prodrug Approach. Masking the carboxylic acid group as an ester or the amine as a carbamate can neutralize the zwitterionic character and improve solubility and permeability.[2][4] For instance, an N,N-dimethylamidomethyl esterification of the carboxylic acid has been successfully used to create orally active prodrugs of 4-phenyl-2-naphthoic acid derivatives.[1]
-
Solution 2: Formulation Strategies.
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Solid Dispersions: Incorporating the compound into a hydrophilic polymer matrix can enhance its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.[5]
-
-
-
Low Permeability: The polarity introduced by the carboxylic acid and amine groups can hinder passive diffusion across the intestinal epithelium.
-
Solution: Prodrug Synthesis. By increasing the lipophilicity of the molecule, prodrugs can enhance membrane permeability. The choice of the promoiety should be carefully considered to ensure it is efficiently cleaved in vivo to release the active parent drug.[6]
-
-
First-Pass Metabolism: While not explicitly documented as a primary issue for this class, it is a potential contributor to low bioavailability.
-
Solution: Prodrug Design. Prodrugs can be designed to be resistant to gut and liver enzymes, allowing more of the parent drug to reach systemic circulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of 4-phenyl-2-naphthoic acid derivatives like PPTN?
A1: The primary reason is their amphiphilic and zwitterionic nature.[1][4] The presence of both an acidic carboxylic acid and a basic piperidine or similar amine group leads to the formation of a zwitterion at physiological pH. This can result in poor aqueous solubility and low permeability across the gastrointestinal membrane, significantly limiting oral absorption.
Q2: How does the prodrug approach enhance the oral bioavailability of these compounds?
A2: The prodrug approach works by temporarily masking one or both of the ionizable groups (the carboxylic acid and the amine).[2][4] This has several benefits:
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Neutralizes Zwitterionic Character: This can lead to improved solubility in the gastrointestinal fluids.
-
Increases Lipophilicity: A more lipophilic molecule can more easily pass through the lipid bilayers of the intestinal cells.
-
Protects from Premature Metabolism: The promoiety can shield the parent molecule from enzymatic degradation in the gut and liver.
Once absorbed, the promoiety is cleaved by enzymes (e.g., esterases) in the plasma or tissues to release the active this compound derivative.
Q3: What are some examples of successful prodrug strategies for this compound derivatives?
A3: A notable successful strategy is the esterification of the carboxylic acid. For example, an N,N-dimethylamidomethyl ester prodrug of a 4-phenyl-2-naphthoic acid derivative was shown to be orally bioavailable. Another example is the development of mono- and double-prodrugs of the P2Y14R antagonist MRS4833, which demonstrated efficacy upon oral administration in a mouse model of chronic neuropathic pain.[3]
Q4: What in vitro assays should I perform before moving to in vivo pharmacokinetic studies with a new prodrug?
A4: Before proceeding to animal studies, it is crucial to conduct the following in vitro assays:
-
Chemical Stability: Assess the stability of the prodrug at different pH values simulating the gastrointestinal tract (e.g., pH 1.2, 6.8).
-
Enzymatic Stability: Evaluate the stability of the prodrug in the presence of plasma and intestinal and liver microsomes to ensure it is sufficiently stable to be absorbed but will be converted to the active drug.
-
Solubility: Determine the aqueous solubility of the prodrug to confirm an improvement over the parent compound.
-
Permeability: Use in vitro models like Caco-2 or PAMPA assays to predict the intestinal permeability of the prodrug.
Q5: What key parameters should be evaluated in an in vivo pharmacokinetic study for a new orally administered prodrug?
A5: The key pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected 4-Phenyl-2-naphthoic Acid Derivatives
| Compound | Species | Route of Administration | Dose (mg/kg) | Cmax (µM) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| PPTN (1) | Mouse | - | - | - | - | 5 | [1] |
| MRS4833 (15) | Mouse | i.p. | 1.0 | 0.50 | 3.01 | Not Reported | [1] |
| i.p. | 3.0 | 1.3 | 4.32 | ||||
| i.p. | 10.0 | 4.0 | 4.15 | ||||
| i.v. | 0.5 | - | 2.36 | ||||
| Prodrug of 2b (63) | Mouse | s.c. | 10 | ~3.4 (as 2b) | 2.63 (as 2b) | Not Reported | [1] |
Note: Data is compiled from different studies and may not be directly comparable. Cmax for the prodrug of 2b is an approximation based on the reported peak concentration of the active drug 2b after subcutaneous administration of the prodrug.
Experimental Protocols
Protocol 1: Synthesis of an N,N-dimethylamidomethyl Ester Prodrug
This protocol is a general guideline for the esterification of the carboxylic acid moiety of a this compound derivative.
Workflow for Prodrug Synthesis:
Caption: Workflow for the synthesis of an ester prodrug.
Materials:
-
This compound derivative
-
N,N-dimethyl(chloromethyl)amine hydrochloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative in anhydrous DMF.
-
Add potassium carbonate to the solution and stir.
-
Add N,N-dimethyl(chloromethyl)amine hydrochloride and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester prodrug.
-
Characterize the final product using NMR, MS, and HPLC to confirm its structure and purity.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound derivative prodrug.
Materials:
-
Test compound (prodrug)
-
Vehicle suitable for oral and intravenous administration (e.g., saline, PEG400/water)
-
Male or female CD-1 or C57BL/6J mice (8-10 weeks old)
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Oral gavage needles
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Syringes for IV injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment (LC-MS/MS) for drug quantification in plasma
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dose Preparation: Prepare the dosing solutions for both oral and IV administration in the selected vehicle.
-
Animal Grouping: Divide the animals into two groups: one for oral administration and one for IV administration (n=3-5 per group).
-
Dosing:
-
Oral Group: Administer the prodrug via oral gavage at the desired dose.
-
IV Group: Administer the prodrug or parent compound via tail vein injection at a lower dose.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of the parent drug (and potentially the prodrug) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Work-up Procedure for 2-Naphthoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for 2-Naphthoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are the carbonation of a Grignard reagent derived from 2-bromonaphthalene and the oxidation of 2-methylnaphthalene. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: My yield of this compound is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors. For Grignard-based syntheses, ensure all glassware is meticulously dried and that anhydrous solvents are used, as Grignard reagents are highly sensitive to moisture. In oxidation reactions, the catalyst system, reaction temperature, and pressure are critical parameters that may need optimization. Incomplete reactions or the formation of side products are also common culprits. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is highly recommended.
Q3: What are the key considerations for the purification of this compound?
A3: The primary method for purifying crude this compound is recrystallization. The choice of solvent is crucial for effective purification. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization include ethanol, toluene, and aqueous ethanol mixtures. Acid-base extraction can also be employed to remove non-acidic impurities.
Troubleshooting Guides
Grignard Synthesis Work-up Issues
| Problem | Possible Cause | Solution |
| Low yield of this compound after work-up. | Incomplete Grignard reagent formation. | Ensure magnesium turnings are fresh and activated. A small crystal of iodine can be used to initiate the reaction.[1] |
| Presence of moisture in reagents or glassware. | Flame-dry all glassware and use anhydrous solvents.[1] | |
| Inefficient carbonation. | Ensure the carbon dioxide is dry and that the reaction temperature is kept low (around 0 °C) during its addition to minimize side reactions.[2] | |
| Oily product that is difficult to crystallize. | Presence of unreacted starting material (2-bromonaphthalene) or biphenyl byproduct. | Purify the crude product using column chromatography or perform a thorough acid-base extraction to separate the acidic this compound from neutral impurities. |
| Formation of a large amount of biphenyl byproduct. | This is a common side reaction in Grignard synthesis (Wurtz-type coupling). | Use a higher grade of magnesium and ensure a slow, controlled addition of the 2-bromonaphthalene to maintain a low concentration of the halide in the reaction mixture. |
Oxidation of 2-Methylnaphthalene Work-up Issues
| Problem | Possible Cause | Solution |
| Incomplete oxidation of 2-methylnaphthalene. | Insufficient reaction time, temperature, or pressure. | Optimize the reaction conditions. For Co-Mn-Br catalyst systems, temperatures around 120-140 °C and pressures up to 0.6 MPa have been shown to be effective.[3] |
| Catalyst deactivation. | Ensure the purity of the catalyst components. Water can have a negative effect on the oxidation, so the reaction should be carried out under anhydrous conditions.[3] | |
| Presence of byproducts such as 2-naphthaldehyde. | Incomplete oxidation. | Increase the reaction time or the concentration of the oxidizing agent. |
| Over-oxidation and degradation of the product. | Carefully control the reaction temperature and time to avoid degradation of the desired product. | |
| Difficulty in separating the product from the catalyst. | The catalyst salts may co-precipitate with the product. | After the reaction, the mixture can be filtered to remove the solid catalyst. The product can then be precipitated by acidifying the filtrate. Washing the crude product with water is important to remove any remaining inorganic salts.[3] |
Crystallization and Purification Issues
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing. | The melting point of the impure compound is lower than the temperature of the solution at supersaturation. | - Reduce the rate of cooling.[4]- Use a more dilute solution.[4]- Introduce a seed crystal to encourage nucleation.[4] |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated. | - Concentrate the solution by evaporating some of the solvent. - Add an "anti-solvent" (a solvent in which this compound is insoluble) dropwise to induce precipitation.[4] |
| Crystals are colored or appear impure. | Impurities are co-precipitating with the product. | - Perform a hot filtration of the recrystallization solution to remove insoluble impurities.- Consider treating the solution with activated charcoal to remove colored impurities before crystallization. |
Experimental Protocols
Protocol 1: Work-up for this compound Synthesis via Grignard Reaction
-
Quenching the Reaction: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and a dilute acid (e.g., 1 M HCl or 10% H₂SO₄) with vigorous stirring. This step protonates the magnesium salt of the carboxylic acid and dissolves any unreacted magnesium.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[5]
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Acid-Base Extraction: Combine the organic layers and wash them with a saturated sodium bicarbonate or sodium hydroxide solution (2 x 50 mL). The this compound will be deprotonated and move into the aqueous basic layer as its sodium salt.[2]
-
Isolation of Crude Product: Separate the aqueous basic layer and cool it in an ice bath. Slowly acidify the aqueous solution with cold, dilute hydrochloric acid to a pH of 2-3. The this compound will precipitate out of the solution.[2]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the crude this compound in a desiccator or a vacuum oven.
Protocol 2: Work-up for this compound Synthesis via Oxidation of 2-Methylnaphthalene
-
Catalyst Removal: After the reaction is complete, cool the reaction mixture and filter it to remove the solid catalyst.
-
Solvent Removal: If the reaction was performed in a solvent, remove the solvent from the filtrate under reduced pressure.
-
Dissolution and Filtration: Dissolve the remaining solid residue in a dilute aqueous sodium hydroxide solution. Filter the solution to remove any insoluble impurities.
-
Precipitation: Cool the alkaline filtrate in an ice bath and acidify it with a dilute mineral acid (e.g., 5% HCl) to precipitate the this compound.[3]
-
Filtration and Washing: Collect the crude product by filtration and wash it thoroughly with water.[3]
-
Drying: Dry the purified this compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Insoluble[5] |
| Hot Water | Slightly soluble |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Methanol | Soluble |
| Ethyl Acetate | Soluble (20 mg/ml)[5] |
Table 2: Typical Reaction Conditions for the Oxidation of 2-Methylnaphthalene
| Parameter | Value | Reference |
| Catalyst System | Co-Mn-Br | [3] |
| Temperature | 120 - 140 °C | [3] |
| Pressure | 0.6 MPa | [3] |
| Solvent | Acetic Acid | [3] |
| Reported Yield | Up to 93% | [3] |
Visualizations
Caption: Experimental workflow for the work-up of this compound from a Grignard synthesis.
References
Validation & Comparative
Navigating the Structure-Activity Landscape of 2-Naphthoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-naphthoic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with tunable biological activities. These compounds have shown promise as modulators of key cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs, focusing on their roles as P2Y14 receptor antagonists, allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, and agonists/antagonists of the aryl hydrocarbon receptor (AhR). We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate further research and drug development efforts.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the naphthalene ring. Strategic modifications can dramatically alter the potency, selectivity, and efficacy of these compounds, tailoring them for specific therapeutic applications.
P2Y14 Receptor Antagonism
The P2Y14 receptor, a Gi-coupled GPCR activated by UDP-sugars, is implicated in inflammatory and immune responses.[1] Analogs of this compound have been identified as potent and selective antagonists of this receptor.[2]
A key structural feature for high-affinity P2Y14 receptor antagonism is the presence of a substituent at the 4-position of the this compound core. For instance, the derivative 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) is a highly potent and selective antagonist.[3] Structure-activity relationship studies have revealed that modifications to the piperidine moiety of PPTN can be made to attach fluorescent probes while retaining high affinity.[3] For example, chain-elongated alkynyl or amino derivatives of PPTN can be used for "click" chemistry or amide coupling to fluorophores.[3] This has led to the development of exceptionally high-affinity fluorescent probes like MRS4174 (Ki = 80 pM), which is a derivative of an alkynyl precursor of PPTN.[3]
Table 1: SAR of this compound Analogs as P2Y14 Receptor Antagonists
| Compound | Structure | Modification from Lead Compound (PPTN) | Ki (nM)[4] |
| 6 (PPTN) | 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid | - | 0.3 ± 0.1 |
| 19 | N/A | N/A | 120 ± 8 |
| 20 | N/A | Short alkyne chain extension from piperidine | 2.7 ± 1.2 |
| 22 | N/A | Long alkyne chain extension from piperidine | 13.0 ± 1.1 |
| 23 | N/A | Cyclized piperidine derivative | 2.0 ± 0.2 |
| 24 | N/A | N-acylpiperidine | 6.7 ± 2.2 |
| 25 | N/A | N-acylpiperidine | 8.3 ± 1.9 |
| 26 | N/A | Boc-aminopropyl derivative | 26.0 ± 6.0 |
Allosteric Modulation of NMDA Receptors
Over-activation of NMDA receptors is implicated in various neurological disorders.[5] this compound and its derivatives have been identified as allosteric inhibitors of NMDA receptors.[5][6]
The unsubstituted this compound exhibits low activity. However, the addition of a hydroxyl group at the 3-position significantly increases inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptor subtypes.[5][6] Further substitutions with halogens and phenyl groups on the 2-hydroxy-3-naphthoic acid scaffold can lead to more potent inhibitors.[5][6] For example, UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) is a potent, non-selective inhibitor with an IC50 of approximately 2 µM for all NMDA receptor subtypes.[5][6] Interestingly, removal of the hydroxyl group from UBP618, as seen in UBP628 and UBP608, enhances selectivity for the GluN1/GluN2A subtype.[5][6]
Table 2: SAR of this compound Analogs as NMDA Receptor Inhibitors
| Compound | Structure | Key Substitutions | IC50 (µM) at GluN2A[6] | IC50 (µM) at GluN2B[6] | IC50 (µM) at GluN2C[6] | IC50 (µM) at GluN2D[6] |
| This compound | Unsubstituted | - | >100 | >100 | >100 | >100 |
| UBP552 | 3-Hydroxy-2-naphthoic acid | 3-OH | >100 | >100 | 25 ± 3 | 19 ± 2 |
| UBP618 | 1-Bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid | 1-Br, 2-OH, 6-Phenyl | 2.1 ± 0.2 | 2.3 ± 0.2 | 1.8 ± 0.1 | 1.9 ± 0.1 |
| UBP628 | 1-Bromo-6-phenylnaphthalene-2-carboxylic acid | 1-Br, 6-Phenyl (no 2-OH) | 12 ± 1 | 42 ± 5 | 56 ± 6 | 78 ± 9 |
| UBP608 | 6-Phenyl-2-naphthoic acid | 6-Phenyl (no 2-OH) | 28 ± 3 | >100 | >100 | >100 |
Aryl Hydrocarbon Receptor (AhR) Activity
The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in cellular responses to environmental toxins and in regulating immune responses.[7] Certain hydroxylated and carboxylated derivatives of this compound have been shown to act as AhR agonists or antagonists.[7][8]
For instance, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, is a potent AhR agonist.[7][8] Structure-activity studies have shown that the presence of one or both 1,4-dihydroxy substituents is crucial for CYP1A1 induction, a marker of AhR activation, and this activity is significantly enhanced by the 2-carboxyl group.[7][8] In contrast, 1- and 2-naphthol exhibit partial AhR antagonist activity.[7][8]
Table 3: SAR of this compound Analogs as AhR Modulators
| Compound | Structure | Activity | Key Findings[7][8] |
| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | 1,4-dihydroxy, 2-carboxy | Potent AhR Agonist | 1,4-dihydroxy and 2-carboxy groups are critical for activity. |
| 1-Hydroxy-2-naphthoic acid (1-HNA) | 1-hydroxy, 2-carboxy | AhR Agonist | Less potent than 1,4-DHNA. |
| 4-Hydroxy-2-naphthoic acid (4-HNA) | 4-hydroxy, 2-carboxy | AhR Agonist | Less potent than 1,4-DHNA. |
| This compound | 2-carboxy | Inactive | The carboxyl group alone is insufficient for AhR activation. |
| 1-Naphthol | 1-hydroxy | Partial AhR Antagonist | Lacks the carboxyl group. |
| 2-Naphthol | 2-hydroxy | Partial AhR Antagonist | Lacks the carboxyl group. |
Experimental Protocols
P2Y14 Receptor Antagonism: cAMP Assay
This assay measures the ability of this compound analogs to antagonize the inhibition of adenylyl cyclase by a P2Y14 receptor agonist.[9]
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Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are harvested and seeded into 96-well plates.
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Cells are pre-incubated with various concentrations of the test compounds (this compound analogs).
-
Cells are then stimulated with a known P2Y14 receptor agonist (e.g., UDP-glucose) in the presence of forskolin to induce cAMP production.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 values of the antagonists.
NMDA Receptor Inhibition: Two-Electrode Voltage Clamp Electrophysiology
This technique is used to measure the inhibitory effect of this compound analogs on NMDA receptor-mediated currents in Xenopus oocytes expressing specific NMDA receptor subtypes.[6]
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Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits of the NMDA receptor.
-
Electrophysiological Recording:
-
Two-electrode voltage clamp recordings are performed on the oocytes.
-
The oocytes are perfused with a solution containing the NMDA receptor agonists glutamate and glycine to elicit a baseline current.
-
The test compounds (this compound analogs) are co-applied with the agonists at various concentrations.
-
-
Data Analysis: The percentage of inhibition of the agonist-induced current is calculated for each concentration of the test compound to determine the IC50 value.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound analogs on cancer cell lines.[10]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for SAR studies.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for allosteric NMDA receptor inhibitors based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for allosteric NMDA receptor inhibitors based on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Naphthoic Acid and its Methyl Ester in Biological Assays
A guide for researchers, scientists, and drug development professionals on the biological activities, experimental evaluation, and theoretical comparison of 2-Naphthoic acid and its methyl ester analog.
In the realm of medicinal chemistry, the structural modification of lead compounds is a cornerstone of drug discovery. The esterification of a carboxylic acid to its corresponding methyl ester is a common strategy employed to modulate physicochemical properties and, consequently, biological activity. This guide provides a comparative overview of this compound and its methyl ester, Methyl 2-naphthoate. While direct head-to-head experimental data in the same biological assays are limited in publicly available literature, this comparison synthesizes the existing data for each compound and explores the theoretical implications of their structural differences.
Physicochemical and Biological Activity Profile
The primary difference between this compound and Methyl 2-naphthoate is the functional group at the 2-position of the naphthalene ring: a carboxylic acid versus a methyl ester. This seemingly minor change has significant implications for the molecule's properties and its interaction with biological systems. Esterification of a carboxylic acid generally increases lipophilicity and reduces the potential for ionic interactions, which can enhance cell membrane permeability.[1] This may lead to higher intracellular concentrations of the methyl ester compared to the parent carboxylic acid, potentially resulting in increased potency in cell-based assays.[1]
| Compound | Biological Target/Assay | Activity | Quantitative Data |
| This compound | Cinnamic acid 4-hydroxylase (CYP73A1) | Substrate | Metabolized with catalytic turnover and efficiency similar to the physiological substrate, cinnamic acid.[2] |
| Methyl 2-naphthoate | Cinnamic acid 4-hydroxylase (CYP73A1) | Inhibitor | Strong ligand but not metabolized; acts as a potent inhibitor.[2] |
| Methyl 2-naphthoate Derivatives | Inhibition of Nitric Oxide (NO) Production (LPS-stimulated RAW264.7 macrophages) | Anti-inflammatory | Enantiomer 1a: IC50 = 41.9 µM; Enantiomer 3b: IC50 = 26.2 µM.[3] |
Signaling Pathways and Experimental Workflows
Derivatives of Methyl 2-naphthoate have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. Specifically, they have been found to suppress the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.[3]
Caption: Inhibition of Inflammatory Pathways by Methyl 2-Naphthoate Derivatives.
A general workflow for a head-to-head comparison of this compound and its methyl ester in biological assays would involve parallel testing in a panel of relevant assays.
Caption: General Experimental Workflow for Comparing this compound and its Methyl Ester.
Experimental Protocols
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production
This protocol is based on the methodology used to evaluate the anti-inflammatory activity of methyl 2-naphthoate derivatives.[3]
-
Cell Culture: Murine RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (this compound or Methyl 2-naphthoate) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that causes 50% inhibition of NO production, is determined from the dose-response curve.
Enzyme Activity Assay: Cinnamic acid 4-hydroxylase (CYP73A1)
This protocol describes a fluorometric assay designed to measure the catalytic activity of CYP73As using this compound as a substrate.[2]
-
Enzyme Preparation: Microsomes containing CYP73A1 are prepared from transgenic yeast or plant species.
-
Reaction Mixture: The reaction mixture contains the microsomal preparation, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Substrate Addition: The reaction is initiated by the addition of this compound to the reaction mixture. For inhibitor studies, Methyl 2-naphthoate would be pre-incubated with the enzyme before the addition of the substrate.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Fluorescence Measurement: The formation of the hydroxylated product of this compound is monitored by measuring the increase in fluorescence at a specific excitation and emission wavelength.
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence increase. For inhibition studies, the Ki value for Methyl 2-naphthoate can be determined by measuring the reaction rates at different substrate and inhibitor concentrations.
Conclusion
References
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Cyanidin 3-sophoroside (hydrochloride)
For scientific researchers navigating the complexities of "Cyanidin 3-sophoroside (hydrochloride)," a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the research process by aligning with five specific intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative. By utilizing these precise search terms, researchers can more effectively access relevant studies, protocols, and data, thereby accelerating their scientific inquiries.
Below is a categorized table of long-tail keywords to guide content creation and enhance the discoverability of research related to Cyanidin 3-sophoroside (hydrochloride).
| Category | Long-tail Keyword |
| Foundational & Exploratory | "natural sources of Cyanidin 3-sophoroside" |
| "Cyanidin 3-sophoroside (hydrochloride) chemical structure" | |
| "biosynthesis pathway of Cyanidin 3-sophoroside in plants" | |
| "spectroscopic properties of Cyanidin 3-sophoroside" | |
| "antioxidant activity of Cyanidin 3-sophoroside"[1] | |
| "anti-inflammatory properties of Cyanidin 3-sophoroside" | |
| "Cyanidin 3-sophoroside as a polyphenol oxidase inhibitor"[2] | |
| "bioavailability and metabolism of Cyanidin 3-sophoroside" | |
| "health benefits of dietary Cyanidin 3-sophoroside"[1] | |
| "Cyanidin 3-sophoroside in traditional medicine" | |
| Methodological & Application | "HPLC method for Cyanidin 3-sophoroside quantification" |
| "extraction of Cyanidin 3-sophoroside from raspberries" | |
| "using Cyanidin 3-sophoroside (hydrochloride) in cell culture" | |
| "protocol for assessing PPO inhibition by Cyanidin 3-sophoroside" | |
| "Cyanidin 3-sophoroside as a natural food colorant application"[1] | |
| "in vivo experimental design for Cyanidin 3-sophoroside studies" | |
| "measuring antioxidant capacity of Cyanidin 3-sophoroside in vitro" | |
| "synthesis of Cyanidin 3-sophoroside standard for research" | |
| "application of Cyanidin 3-sophoroside in nutraceuticals" | |
| "use of Cyanidin 3-sophoroside in cosmetic formulations" | |
| Troubleshooting & Optimization | "Cyanidin 3-sophoroside (hydrochloride) stability at different pH"[3] |
| "temperature degradation of Cyanidin 3-sophoroside solutions"[4] | |
| "how to dissolve Cyanidin 3-sophoroside hydrochloride for assays" | |
| "improving Cyanidin 3-sophoroside extraction efficiency" | |
| "common issues in HPLC analysis of Cyanidin 3-sophoroside" | |
| "preventing degradation of Cyanidin 3-sophoroside during storage"[4] | |
| "optimization of mobile phase for Cyanidin 3-sophoroside HPLC" | |
| "interference in spectroscopic measurement of Cyanidin 3-sophoroside" | |
| "solubility of Cyanidin 3-sophoroside in different organic solvents" | |
| "troubleshooting low yield in Cyanidin 3-sophoroside purification" | |
| Validation & Comparative | "Cyanidin 3-sophoroside vs Cyanidin 3-glucoside antioxidant activity" |
| "comparative analysis of anthocyanin profiles in different berries"[5][6][7][8] | |
| "validating HPLC method for Cyanidin 3-sophoroside using mass spec" | |
| "comparison of Cyanidin 3-sophoroside activity in different cell lines" | |
| "in vitro vs in vivo antioxidant effects of Cyanidin 3-sophoroside" | |
| "relative stability of Cyanidin 3-sophoroside and other anthocyanins" | |
| "cross-reactivity of Cyanidin 3-sophoroside in enzyme assays" | |
| "bioavailability comparison of different cyanidin glycosides" | |
| "efficacy of Cyanidin 3-sophoroside versus synthetic antioxidants" | |
| "comparative study of extraction methods for anthocyanins" |
References
- 1. Cyanidin 3-sophoroside chloride | 18376-31-3 | TAA37631 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. biolink.no [biolink.no]
- 5. scribd.com [scribd.com]
- 6. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 7. Comparative Analysis of Phenolic Content and Profile, Antioxidant Capacity and Anti-inflammatory Bioactivity in Wild Alaskan and Commercial Vaccinium Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of 2-Naphthoic Acid Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of bioactivity assays for 2-Naphthoic acid and its derivatives. By objectively comparing performance across various experimental platforms and providing detailed methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential of this chemical scaffold. The information is presented in clearly structured tables, with detailed experimental protocols and visual diagrams of key signaling pathways and workflows to facilitate understanding and replication.
Quantitative Bioactivity Data
The bioactivity of this compound and its derivatives has been evaluated across several assay types, including ligand-gated ion channel modulation, antimicrobial susceptibility, and cytotoxicity against cancer cell lines. The following tables summarize the key quantitative findings from these studies.
| Compound | Assay Type | Target/Organism | Metric | Value |
| This compound | Ligand-Gated Ion Channel Antagonism | Gloeobacter violaceus Ligand-Gated Ion Channel | IC50 | 61.4 μM[1] |
| This compound complex | Antibacterial Susceptibility | Escherichia coli | MIC | >1000 µg/mL[2] |
| This compound complex | Antibacterial Susceptibility | Staphylococcus aureus | MIC | >1000 µg/mL[2] |
| 1-Hydroxy-2-naphthoic acid complex | Antibacterial Susceptibility | Escherichia coli | MIC | 62.5 µg/mL[2] |
| 3-Hydroxy-2-naphthoic acid complex | Antibacterial Susceptibility | Escherichia coli | MIC | 62.5 µg/mL[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Gloeobacter violaceus Ligand-Gated Ion Channel (GLIC) Antagonist Assay
This assay determines the inhibitory potential of a compound on the proton-gated ion channel from Gloeobacter violaceus.
1. Expression of GLIC in Xenopus laevis Oocytes:
-
The coding region of GLIC is cloned into an expression vector.
-
Complementary RNA (cRNA) is synthesized in vitro from the linearized vector.
-
Xenopus laevis oocytes are injected with the cRNA and incubated for 2-4 days to allow for channel expression.[3]
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
An oocyte expressing GLIC is placed in a recording chamber continuously perfused with a recording buffer (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4).[4]
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The channel is activated by changing the pH of the perfusion buffer to an acidic pH (e.g., pH 5.0) to induce a current.
3. Antagonist Application and Data Analysis:
-
To test for antagonist activity, the oocyte is pre-incubated with varying concentrations of this compound in the recording buffer.
-
The proton-induced current is then measured in the presence of the compound.
-
The inhibition of the current by this compound is used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the channel's activity.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
-
A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Serial Dilution of the Test Compound:
-
A serial two-fold dilution of the this compound complex is prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 hours).
3. MTT Addition and Incubation:
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
General workflow for in vitro bioactivity assays.
P2Y14 receptor signaling pathway modulation.
Inhibition of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jetir.org [jetir.org]
- 3. Identification of a binding site for bupropion in Gloeobacter violaceus ligand-gated ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anesthetic sensitivity of the Gloeobacter violaceus proton-gated ion channel - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling AhR Agonism: A Comparative Analysis of 2-Naphthoic Acid Derivatives
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of 2-Naphthoic acid derivatives as Aryl Hydrocarbon Receptor (AhR) agonists. We delve into their performance, supported by experimental data, to illuminate their potential in therapeutic applications.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular processes such as xenobiotic metabolism, immune responses, and cell differentiation. Its activation by various compounds, including derivatives of this compound, has garnered significant interest for its therapeutic potential. This guide provides a comparative study of these derivatives, focusing on their structure-activity relationships and their efficacy as AhR agonists.
Performance Comparison of this compound Derivatives
The agonistic activity of this compound derivatives on the AhR is highly dependent on the substitution patterns on the naphthoic acid core. The induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are downstream targets of AhR signaling, is a key indicator of agonist activity.
A study on various hydroxylated and carboxylated naphthoic acids revealed significant differences in their ability to activate AhR.[1][2][3][4] Notably, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) emerged as the most potent agonist among the tested hydroxyl/carboxy naphthalene derivatives, with a fold induction response for CYP1A1 and CYP1B1 similar to that of the potent, well-characterized AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2][3][4]
In contrast, derivatives lacking the hydroxyl groups, such as 1-Naphthoic acid (1-NA) and this compound (2-NA), exhibited minimal to no induction of these target genes, indicating their inactivity as AhR agonists.[1][2] The position and number of hydroxyl groups play a crucial role, with 1-hydroxy-2-naphthoic acid (1-HNA) and 4-hydroxy-2-naphthoic acid (4-HNA) showing less potency than 1,4-DHNA, although they could still induce a maximal response comparable to TCDD in certain cell lines.[1][2][3]
Interestingly, some derivatives, such as 1-naphthol (1-NOH) and 2-naphthol (2-NOH), displayed weak AhR agonist activity and also exhibited partial antagonist activity.[1][2] This dual activity highlights the complexity of ligand-receptor interactions and the potential for developing selective AhR modulators (SAhRMs).
The following table summarizes the comparative AhR agonistic activity of various this compound derivatives based on their ability to induce the expression of the AhR target gene, CYP1A1.
| Compound | Structure | Relative AhR Agonist Potency (CYP1A1 Induction) | Efficacy (Maximal Induction vs. TCDD) |
| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Dihydroxylated Naphthoic Acid | High | Similar to TCDD |
| 1-Hydroxy-2-naphthoic acid (1-HNA) | Monohydroxylated Naphthoic Acid | Moderate | Similar to TCDD |
| 4-Hydroxy-2-naphthoic acid (4-HNA) | Monohydroxylated Naphthoic Acid | Moderate | Similar to TCDD |
| 1-Naphthoic acid (1-NA) | Naphthoic Acid | Inactive | Minimal |
| This compound (2-NA) | Naphthoic Acid | Inactive | Minimal |
| 1-Naphthol (1-NOH) | Naphthol | Weak Agonist / Partial Antagonist | Low |
| 2-Naphthol (2-NOH) | Naphthol | Weak Agonist / Partial Antagonist | Low |
Experimental Protocols
The evaluation of this compound derivatives as AhR agonists typically involves cell-based assays that measure the transcriptional activation of AhR target genes. A widely used and robust method is the AhR-responsive luciferase reporter gene assay.
AhR Luciferase Reporter Gene Assay Protocol
This protocol outlines the key steps for assessing the AhR agonist activity of test compounds using a stably transfected luciferase reporter cell line.
1. Cell Culture and Seeding:
- Culture a suitable mammalian cell line (e.g., HepG2, MCF-7) stably expressing a luciferase reporter gene under the control of an AhR-responsive element (e.g., Dioxin Response Element - DRE).
- Maintain cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
- Seed the cells into 96-well microplates at a predetermined density and allow them to attach overnight.
2. Compound Treatment:
- Prepare a serial dilution of the this compound derivatives and a positive control (e.g., TCDD) in a suitable solvent (e.g., DMSO).
- Further dilute the compounds in the cell culture medium to the final desired concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).
- Remove the growth medium from the seeded cells and replace it with the medium containing the test compounds or controls. Include a vehicle control (medium with solvent only).
- Incubate the plates for a specific duration (e.g., 24 hours) to allow for AhR activation and subsequent luciferase expression.
3. Luciferase Activity Measurement:
- After the incubation period, lyse the cells using a suitable lysis buffer.
- Add a luciferase substrate solution to each well.
- Measure the luminescence signal using a luminometer. The intensity of the light produced is directly proportional to the luciferase activity and, consequently, the level of AhR activation.
4. Data Analysis:
- Normalize the luciferase activity of the compound-treated wells to the vehicle control to determine the fold induction.
- Plot the fold induction against the compound concentration to generate dose-response curves.
- Calculate the EC50 value (the concentration at which 50% of the maximal response is achieved) for each compound to quantify its potency as an AhR agonist.
Visualizing the Mechanisms
To better understand the processes involved in the evaluation of this compound derivatives as AhR agonists, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow.
References
- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 2-Naphthoic Acid
This guide provides a comparative analysis of the single-crystal X-ray diffraction studies of 2-Naphthoic acid, a significant compound in organic synthesis and materials science.[1] The structural data derived from these studies are crucial for understanding its chemical behavior and for applications in drug development and material design. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison with its isomer, 1-Naphthoic acid, and presenting the experimental data and protocols from key studies.
Comparison of Crystallographic Data: this compound vs. 1-Naphthoic Acid
Single-crystal X-ray diffraction has revealed that this compound and its isomer, 1-Naphthoic acid, exhibit distinct crystal packing and molecular conformations. This compound typically forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[2] A key finding is the disorder of the acidic proton in this compound, which is not observed in the ordered structure of 1-Naphthoic acid.[3] This difference in proton ordering has implications for the electronic and chemical properties of the two isomers.
The planarity of the molecule is another distinguishing feature. In this compound, the carboxyl group is nearly coplanar with the naphthalene ring.[2] In contrast, steric hindrance in 1-Naphthoic acid forces the carboxyl group to twist out of the naphthalene plane.[2]
Below is a table summarizing the crystallographic data for this compound from two different studies, one at room temperature and another at a low temperature (153 K), alongside data for 1-Naphthoic acid for comparison.
| Parameter | This compound (Room Temp)[2] | This compound (153 K)[4][5] | 1-Naphthoic Acid[3] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n | P2₁/c |
| a (Å) | 30.59 | Not specified in abstract | Not specified in abstract |
| b (Å) | 5.00 | Not specified in abstract | Not specified in abstract |
| c (Å) | 5.63 | Not specified in abstract | Not specified in abstract |
| β (°) ** | 92.6 | Not specified in abstract | Not specified in abstract |
| Z | 4 | 4 | 4 |
| C-O Bond Lengths (Å) | Not specified in abstract | Not specified in abstract | 1.214(3), 1.312(3) |
| C-C-O Bond Angles (°) ** | 112 | Slightly altered from room temp | 124.8(2), 114.2(2) |
| O···O Distance (Å) | 2.54 | Not specified in abstract | 2.653(3) |
| Proton Disorder | Disordered | Disordered | Ordered |
Experimental Protocols
The following sections detail the methodologies employed in the single-crystal X-ray diffraction studies of this compound.
Crystals of this compound suitable for X-ray diffraction were obtained by crystallization from aqueous ethanol.[2] The resulting crystals were described as colorless prisms.[2]
In the room temperature study, the unit-cell dimensions and space group were determined from rotation and oscillation photographs, as well as Weissenberg and precession films.[2] Mo Kα radiation was used, and intensities were estimated visually.[2] For the low-temperature study at 153 K, a similar X-ray diffraction technique was employed to determine the structure and the degree of disorder of the carboxylic acid group.[4][5]
Experimental Workflow
The general workflow for a single-crystal X-ray diffraction experiment is illustrated in the diagram below. This process involves crystal selection, mounting, data collection, structure solution, and refinement.
Caption: Workflow for single-crystal X-ray diffraction.
Alternative Analytical Techniques
While single-crystal X-ray diffraction provides unparalleled detail on the atomic arrangement in a crystalline solid, other techniques can offer complementary information for the characterization of this compound.
-
Powder X-ray Diffraction (PXRD): Useful for identifying crystalline phases and assessing sample purity. It is a faster technique but provides less structural detail than its single-crystal counterpart.
-
Solid-State NMR (ssNMR) Spectroscopy: Can provide information about the local environment of specific nuclei (e.g., ¹³C, ¹H) and can be used to study dynamics and disorder in the solid state.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to study phase transitions, melting points, and thermal stability.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques that can provide information about the functional groups present and their hydrogen bonding interactions.
References
A Comparative Guide to the Biological Activity of 2-Naphthoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the biological activities of various 2-Naphthoic acid analogs. The information herein is collated from peer-reviewed studies to facilitate structure-activity relationship (SAR) analysis and guide future drug discovery efforts. We present quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Quantitative Comparison of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the naphthalene ring. Modifications can significantly alter the potency and selectivity of these compounds across different biological targets.
P2Y14 Receptor Antagonism
Derivatives of 4-phenyl-2-naphthoic acid have been identified as potent and selective antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.
| Compound/Analog | Modification | Target | Activity (IC₅₀/Kᵢ) | Reference |
| PPTN | 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid | P2Y14 Receptor | Kᵢ = 434 pM | [1] |
| MRS4833 | Naphthalene derivative with a bridged piperidine moiety | hP2Y14R | IC₅₀ = 5.9 nM | [1] |
| Compound 15 | (1R,5S,6r)-6-aryl-3-azabicyclo-[3.1.1]heptan-6-ol derivative | P2Y14 Receptor | IC₅₀ = 5.92 nM | [2] |
| Compounds 16 & 17 | Seven-membered ring analogs | P2Y14 Receptor | IC₅₀ ≈ 10 nM | [2] |
NMDA Receptor Inhibition
This compound and its derivatives act as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are crucial in various neurological conditions.[3]
| Compound/Analog | Modification | Target | Activity (IC₅₀) | Reference |
| This compound (NPA) | - | GluN1/GluN2A | 1.9 mM | [4] |
| UBP618 | 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid | NMDA Receptors (all subtypes) | ~ 2 µM | [5] |
| UBP552 | - | NMDA Receptors | 3 to 7 µM | [5] |
| UBP621 | 1-Iodo substitution of 2-hydroxy-3-naphthoic acid | NMDA Receptors | Increased inhibitory activity | [5] |
Cytotoxic Activity Against Cancer Cell Lines
Substituted naphthoic acids and their structurally related naphthoquinone analogs have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6] The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Analog | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| AMNQ | HepG2 (Hepatocarcinoma) | 0.79 | [7] |
| AMNQ | CCRF-CEM (Leukemia) | 0.57 | [7] |
| AMNQ | U87MG.ΔEGFR (Glioblastoma) | 0.96 | [7] |
| Compound 5e | MDA-MB-231, SUIT-2, HT-29 | Most potent of series | [8][9] |
| Compound 6 | HeLa (Cervical Cancer) | 13.73 | [10] |
| Compound 5d | Four human cancer cell lines | 1.2 ± 1.1 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.
P2Y14 Receptor Activity Assessment: cAMP Assay
This assay measures the inhibition of adenylyl cyclase, a downstream effect of P2Y14 receptor activation via Gαi coupling.[1]
Materials:
-
P2Y14R-expressing cells
-
P2Y14R agonist (e.g., UDP-glucose)
-
Test compounds (this compound analogs)
-
Forskolin
-
Phosphodiesterase inhibitor
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Cell Culture: Culture P2Y14R-expressing cells to an appropriate density in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the this compound analog (antagonist) for a defined period.
-
Stimulation: Add a P2Y14R agonist (e.g., UDP-glucose) in the presence of forskolin (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP levels using the cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves to determine the IC₅₀ value of the antagonist.
NMDA Receptor Activity Assessment: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion channel currents of NMDA receptors in response to glutamate and glycine, and their modulation by this compound analogs.[11][12]
Materials:
-
Cells expressing specific NMDA receptor subtypes (e.g., HEK293 cells) or brain slices
-
External and internal recording solutions
-
L-glutamate and glycine (agonists)
-
This compound analogs (test compounds)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Prepare cells or brain slices for recording and place them in the recording chamber perfused with external solution.
-
Patching: Establish a whole-cell patch-clamp configuration on a target cell.
-
Agonist Application: Apply a solution containing L-glutamate and glycine to activate the NMDA receptors and record the baseline current.
-
Compound Application: Co-apply the this compound analog with the agonists.
-
Data Recording: Record the changes in the NMDA receptor-mediated current in the presence of the test compound.
-
Data Analysis: Analyze the current inhibition to determine the IC₅₀ of the analog.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][13]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound analogs (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Inhibition of GluN2A-containing N-methyl-D-aspartate receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for allosteric NMDA receptor inhibitors based on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of 2-Naphthoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents like 2-Naphthoic acid are paramount for ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, consolidating essential safety information and operational protocols.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear approved safety glasses with side-shields or goggles.[2][3][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) are required.[2][3] Always inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[2] A lab coat or other protective clothing should be worn.[4][5]
-
Respiratory Protection: If working in conditions where dust may be generated, use a NIOSH/MSHA-approved respirator.[4]
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₈O₂ |
| CAS Number | 93-09-4 |
| Melting Point | 183 - 187 °C (361.4 - 368.6 °F)[5] |
| Boiling Point | >300 °C (>572 °F) at 760 mmHg[5] |
| Flash Point | 205 °C (401 °F)[2][5] |
| pH | 4.5 (saturated solution)[2][5] |
| Oral LD50 (Rat) | 4500 mg/kg[4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases[5] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. Adherence to institutional and local regulations is mandatory.
1. Waste Segregation and Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealed container.
-
For solid waste, use a clean, dry container. For solutions, ensure the container is leak-proof.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Spill Management:
-
Carefully sweep or shovel the spilled material into a designated waste container.[2][3]
-
Clean the spill area thoroughly.
3. Final Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6]
-
The recommended method of disposal is to engage a licensed professional waste disposal service.[2]
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not dispose of this compound down the drain or in regular trash.[6]
Emergency First Aid Procedures
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention.[1][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical attention.[2][5]
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-Naphthoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Naphthoic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Ingestion of this substance is harmful.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles or tight-sealing safety goggles that conform to EN166 (EU) or NIOSH (US) standards should be worn.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use.[3][5][6][7] |
| Body Protection | Laboratory Coat | A standard laboratory coat or other protective clothing should be worn to prevent skin contact.[4][5] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | To be used when handling the powder outside of a fume hood, or if exposure limits are exceeded, to prevent the inhalation of dust.[4][5][8] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure is essential for the safe handling of this compound throughout the experimental workflow.
Step 1: Preparation
-
Ensure a calibrated and functional chemical fume hood is available.
-
Verify that a safety shower and an eyewash station are accessible and unobstructed.[1]
-
Gather all necessary PPE as detailed in the table above and inspect it for any damage.
-
Cover the work surface with a disposable, absorbent liner to contain any potential spills.
-
Prepare and label all necessary equipment and containers before handling the chemical.
Step 2: Weighing and Transfer
-
Conduct all handling of this compound powder within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for handling the powder to avoid the creation of dust.[8]
-
If transferring the chemical to a different container, ensure the new container is appropriately labeled with the chemical name and any relevant hazard information.
Step 3: Experimental Use
-
Handle all solutions containing this compound within the fume hood.
-
Avoid direct contact with skin and eyes.[4] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Wash hands thoroughly with soap and water after handling the chemical.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Solid Waste Disposal
-
All solid waste, including contaminated gloves, weighing paper, and absorbent liners, should be collected in a designated and clearly labeled hazardous waste container.
-
For spills, do not create dust when cleaning up.[3][10] Sweep up the solid material and place it in a suitable, closed container for disposal.[3][10]
Liquid Waste Disposal
-
Collect any liquid waste containing this compound in a designated, labeled hazardous waste container.
-
Do not dispose of this compound down the drain.[3]
Decontamination
-
Thoroughly decontaminate all glassware and equipment that has been in contact with this compound. Rinse with an appropriate solvent (e.g., acetone) inside a fume hood, and collect the rinsate as hazardous waste.
-
Following the solvent rinse, glassware can be washed with soap and water.
Always consult and adhere to your institution's specific guidelines for chemical waste management.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
